2-Ethoxyethane-1-sulfonyl fluoride
Description
BenchChem offers high-quality 2-Ethoxyethane-1-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxyethane-1-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethoxyethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVZXQVRRWKFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 2-Ethoxyethanesulfonyl Fluoride
Structural Dynamics, Synthesis, and SuFEx Utility in Chemical Biology
Executive Summary
2-Ethoxyethanesulfonyl fluoride (CAS: 1934960-30-1) represents a specialized class of aliphatic sulfonyl fluorides utilized primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike its aromatic counterparts, this molecule combines a flexible, hydrophilic ethoxyethyl tail with the unique reactivity of the sulfonyl fluoride warhead.
This guide analyzes the physicochemical properties, synthesis methodologies, and mechanistic applications of 2-ethoxyethanesulfonyl fluoride. It serves as a blueprint for researchers integrating this motif into covalent fragment screening, protein profiling, and PROTAC linker design.
Structural Characterization & Physicochemical Profile[1]
The molecule consists of a sulfonyl fluoride electrophile attached to an ethyl ether chain. This structure is not accidental; the ether oxygen provides crucial aqueous solubility and hydrogen-bond accepting capability, distinguishing it from purely hydrophobic alkyl chains (e.g., butanesulfonyl fluoride).
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | 2-Ethoxyethane-1-sulfonyl fluoride | |
| CAS Number | 1934960-30-1 | Commercially available (Enamine, Sigma) |
| Formula | C | |
| Molecular Weight | 172.18 g/mol | Fragment-sized (<300 Da) |
| SMILES | CCOCCS(=O)(=O)F | |
| Electronic Character | Aliphatic S(VI) Electrophile | Less reactive than aromatic sulfonyl fluorides; requires specific activation.[1] |
| Solubility Profile | Amphiphilic | Ether tail enhances solubility in PBS/aqueous buffers compared to alkyl analogs. |
| Stability | High | Resistant to hydrolysis at neutral pH; stable in plasma. |
Synthetic Architecture: Robust Production Protocol
While 2-ethoxyethanesulfonyl fluoride is commercially available, in-house synthesis is often required for derivative generation or radio-labeling (e.g.,
Protocol: Biphasic Fluoride Exchange
Objective: Conversion of 2-ethoxyethanesulfonyl chloride to 2-ethoxyethanesulfonyl fluoride.
Reagents:
-
Precursor: 2-Ethoxyethanesulfonyl chloride (1.0 equiv)
-
Fluorine Source: Potassium Bifluoride (KHF
) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) / Water (H
O)
Methodology:
-
Preparation of Salt Solution: Dissolve KHF
in minimal water to create a saturated aqueous solution (approx. 4M). Note: KHF is superior to KF due to the formation of the bifluoride anion [FHF] , which is a potent nucleophile in aqueous media. -
Reaction Initiation: Dissolve 2-ethoxyethanesulfonyl chloride in MeCN (concentration ~0.5 M).
-
Biphasic Mixing: Add the aqueous KHF
solution to the MeCN solution under vigorous stirring. -
Reaction Monitoring: Stir at room temperature (23 °C). Monitor by TLC or LC-MS.
-
Endpoint: Conversion is typically complete within 2–4 hours. The S-Cl bond is weaker and longer than the S-F bond, driving the reaction thermodynamically.
-
-
Workup (Self-Validating Step):
-
Dilute with EtOAc and wash with water.
-
Validation: The organic layer should contain the product. The aqueous layer retains excess fluoride and chloride salts.
-
Dry over MgSO
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc) is usually sufficient, though the "On-Water" method often yields >95% purity without chromatography.
Synthesis Workflow Diagram
Figure 1: Biphasic synthesis workflow utilizing the Sharpless-Qin KHF2 exchange method.
Mechanistic Utility: SuFEx and Protein Profiling[3]
The core value of 2-ethoxyethanesulfonyl fluoride lies in its SuFEx (Sulfur-Fluoride Exchange) capability. Unlike sulfonyl chlorides (which are prone to indiscriminate hydrolysis) or Michael acceptors (which target cysteines promiscuously), aliphatic sulfonyl fluorides are "sleeping beauties."
Reactivity Profile
-
Stability: The S(VI)-F bond is highly stable due to the high bond dissociation energy and the shielding of the sulfur center. It resists reduction and general hydrolysis.[2]
-
Activation: Reactivity is triggered only within specific protein microenvironments (e.g., oxyanion holes) or by specific Lewis base catalysts.
-
Target Residues:
-
Tyrosine (Tyr): Phenolic hydroxyls are excellent nucleophiles for SuFEx.
-
Lysine (Lys): Epsilon-amines react to form sulfonamides.
-
Serine (Ser): Catalytic serines in hydrolases.
-
Mechanism of Covalent Ligation
The 2-ethoxy tail acts as a recognition element or spacer, positioning the warhead. The protein residue (Nucleophile) attacks the Sulfur(VI) center, displacing Fluoride.
Figure 2: SuFEx reaction pathway showing the transition from stable warhead to covalent protein adduct.
Applications in Drug Discovery[3][7][8][9][10][11]
A. Covalent Fragment Screening
Researchers use 2-ethoxyethanesulfonyl fluoride as a "scout" fragment.
-
Method: A library of sulfonyl fluorides is incubated with a protein target.
-
Readout: Intact protein mass spectrometry (LC-MS) detects mass shifts corresponding to the fragment adduct.
-
Insight: If this specific molecule binds, it indicates a druggable pocket capable of accommodating the ethoxyethyl chain and a nucleophilic residue nearby.
B. PROTAC Linker Design
The structure Ether-Alkyl-SO2F is ideal for converting non-covalent ligands into covalent ones.
-
Strategy: The ethoxy group can be chemically modified (e.g., demethylation to an alcohol) to attach to a ligand (Warhead-Linker-Ligand).
-
Result: This converts a reversible binder into an irreversible probe, useful for determining target occupancy or residence time.
References
-
Dong, J., Krasnova, L., Finn, M.G., Sharpless, K.B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]
-
Jones, L.H. (2025). "Applications of Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ResearchGate Review. [Link]
-
Narayanam, M.K., et al. (2024). "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology." ACS Publications. [Link]
Sources
Precision Aliphatic SuFEx: Engineering sp3-Rich Sulfonyl Fluoride Hubs
A Technical Guide for Advanced Building Block Synthesis and Application
Executive Summary
The renaissance of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, pioneered by Sharpless and colleagues, has largely focused on aromatic sulfonyl fluorides. While robust, these flat (sp2-rich) scaffolds often fail to capture the three-dimensional complexity required for modern drug discovery.
Aliphatic sulfonyl fluorides represent the next frontier. They offer superior physicochemical properties (solubility, metabolic stability) and the ability to escape "flatland" in library design. However, they present unique challenges: unlike their aromatic counterparts, aliphatic variants with
This guide provides a rigorous, field-tested framework for synthesizing and deploying aliphatic SuFEx building blocks, with a specific focus on Ethenesulfonyl Fluoride (ESF) as a primary hub.
Part 1: The Chemical Logic
Aliphatic vs. Aromatic: The Reactivity Gap
To successfully deploy aliphatic sulfonyl fluorides, one must understand their distinct reactivity profile compared to traditional aryl-SFs.
Table 1: Comparative Analysis of SuFEx Warheads
| Feature | Aromatic Sulfonyl Fluoride (Ar-SO2F) | Aliphatic Sulfonyl Fluoride (R-SO2F) | Ethenesulfonyl Fluoride (ESF) |
| Geometry | Planar (sp2) | 3D (sp3) | Planar (sp2) -> Converts to sp3 |
| Stability | High (Hydrolysis resistant) | Moderate (Risk of | High (Polymerization risk if neat) |
| Reactivity | Tunable via ring substituents | Lower intrinsic electrophilicity | Dual: Michael Acceptor + SuFEx |
| Activation | Si-F interaction / Ca2+ / Protein env. | Requires stronger activation or specific geometry | Spontaneous Michael addition |
| Primary Use | Bioconjugation, Probes | Fragment-based Drug Discovery (FBDD) | "Connective Hub" for heterocycles |
The Stability Paradox (The -Elimination Trap)
Critical Insight: The most common failure mode in aliphatic SuFEx is the unintended
-
Risk Factor: High pH (>8.5) or strong non-nucleophilic bases (e.g., DBU) can trigger elimination in
-H containing aliphatic SFs. -
Mitigation: Design building blocks with quaternary
-carbons or use specific "Ex Situ" generation methods where the fluoride is installed late-stage.
Part 2: The ESF "Hub" Strategy
Ethenesulfonyl Fluoride (ESF) is the most versatile aliphatic building block. It acts as a bifunctional connector : first serving as a Michael acceptor to install a nucleophile, converting the vinyl group into a stable aliphatic sulfonyl fluoride, which then serves as a latent SuFEx warhead.
Visualization: The ESF Reactivity Workflow
The following diagram illustrates the "Hub" capability of ESF, transforming simple amines or alcohols into complex SuFEx-ready aliphatic scaffolds.
Figure 1: The ESF Hub strategy.[1][2] Note the critical branch point at the Intermediate stage where pH control prevents reversion to the vinyl species.
Part 3: Experimental Protocols
These protocols are designed for reproducibility and safety. Safety Note: ESF is a lachrymator and potential alkylating agent. Handle in a fume hood.
Protocol A: Synthesis of -Amino Aliphatic Sulfonyl Fluorides
Objective: Create a stable sp3-rich SuFEx building block from a secondary amine and ESF.
Reagents:
-
Secondary Amine (1.0 equiv)
-
Ethenesulfonyl Fluoride (ESF) (1.1 equiv) [Commercial or synthesized via oxidative chlorination]
-
Dichloromethane (DCM) or THF (Anhydrous)
-
Additives: None usually required (autocatalytic).
Step-by-Step Methodology:
-
Preparation: Dissolve the secondary amine (e.g., Morpholine, 5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under
atmosphere. -
Addition: Cool the solution to 0°C. Add ESF (5.5 mmol) dropwise over 10 minutes. Causality: The reaction is exothermic; rapid addition can cause polymerization of ESF.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO4) or 19F NMR (shift from ~65 ppm vinyl to ~55 ppm alkyl).
-
Workup (Critical):
-
Do NOT perform an aqueous basic wash (risk of hydrolysis/elimination).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify via flash column chromatography using a neutral stationary phase (Silica gel) and Hexane/EtOAc gradient.
-
-
Validation: 19F NMR should show a triplet (coupling to CH2) rather than the complex multiplet of the vinyl fluoride.
Protocol B: Radical Decarboxylative Fluorosulfonylation
Objective: Convert carboxylic acids (e.g., native amino acids) directly into aliphatic sulfonyl fluorides.[3]
Reagents:
-
Alkyl Carboxylic Acid (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (Source of F)
-
DABSO (Source of SO2)
-
Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Solvent: MeCN/H2O
Workflow:
-
Activation: The carboxylic acid is converted to a redox-active ester (if not using direct HAT conditions) or activated in situ.
-
Irradiation: Blue LED irradiation generates the alkyl radical, which captures SO2 (from DABSO) to form a sulfonyl radical (
). -
Fluorination: The sulfonyl radical abstracts a fluorine atom from NFSI.
-
Purification: Standard aqueous workup is generally safe here as the product lacks the
-leaving group sensitivity of the Michael adducts.
Part 4: Activation Mechanisms & Applications
Once synthesized, the aliphatic sulfonyl fluoride is a "sleeping beauty"—stable until awakened by a specific chemical key.
The Silicon-Fluoride Interaction (The "Click" Trigger)
The most reliable method to ligate these building blocks is via Silicon-assisted SuFEx. The high bond energy of Si-F (135 kcal/mol) drives the reaction.
Figure 2: The thermodynamic engine of SuFEx. The formation of the strong Si-F bond renders the reaction irreversible.
Application: Covalent Protein Labeling
Aliphatic sulfonyl fluorides target Lysine (via
-
Selectivity: Unlike acrylamides (Cysteine targeting), SuFEx probes can target non-cysteine kinomes.
-
Protocol: Incubate protein (10
M) with Aliphatic-SF probe (100 M) in PBS (pH 7.4) for 1 hour. The reaction is slower than aryl-SFs, often requiring the specific local environment of the protein pocket to catalyze the exchange (proximity effect).
References
-
Sharpless, K. B., et al. (2014).[4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Moses, J. E., et al. (2019). "Ethenesulfonyl Fluoride (ESF): A SuFEx Connector for the Synthesis of Sulfonyl Fluorides." Angewandte Chemie. Link
-
Qin, H. L., et al. (2019).[4] "Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More." Synthesis. Link
-
Liao, S., et al. (2018). "Decarboxylative Fluorosulfonylation of Aliphatic Carboxylic Acids." Angewandte Chemie. Link
-
Jones, L. H., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides." Organic Letters. Link
Sources
Sourcing and Validating High-Purity 2-Ethoxyethane-1-Sulfonyl Fluoride
A Technical Guide for SuFEx Chemistry Applications
Part 1: The Strategic Landscape
2-Ethoxyethane-1-sulfonyl fluoride (CAS: 1934960-30-1) is not a commodity solvent; it is a specialized "warhead" reagent used primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry.[1] Unlike common reagents, this molecule serves a dual purpose: it acts as a covalent probe for proteome profiling (targeting tyrosine/lysine residues) and as a building block for installing the biologically stable
The Critical Distinction (Senior Scientist Note): Do not confuse this molecule with Perfluoro(2-ethoxyethane)sulfonic acid (CAS 113507-82-7).[1] The latter is a PFAS environmental contaminant.[1][2] The molecule you require is the non-perfluorinated alkyl sulfonyl fluoride, which retains the reactivity necessary for bioconjugation.[1]
The Supply Chain Reality
Availability of this specific linker is often limited to "Make-on-Demand" or "Building Block" catalogs.[1] It is rarely held in bulk inventory by generalist distributors (e.g., Fisher, VWR) without a lead time.
Table 1: Primary Supplier Tier List
| Tier | Supplier | Catalog / Ref | Status | Notes |
| Primary | Enamine | EN300-64025 | Stock/Rapid | The likely original manufacturer.[1] Best for >1g quantities. |
| Secondary | Sigma-Aldrich | 1934960-30-1 | Partner | Often fulfilled by Enamine.[1] Higher markup, easier billing for US/EU labs.[1] |
| Aggregator | MolPort | Varies | Varies | Useful if primary stock is depleted; checks multiple boutique synthesis houses.[1] |
| Custom | WuXi AppTec | Service | Custom | Recommended only for >100g scale-up or GMP requirements.[1] |
Part 2: Procurement & Synthesis Decision Matrix
Because stock levels for specific SuFEx linkers fluctuate, you must employ a dynamic sourcing strategy.[1] If the commercial stock is degraded or unavailable, in-house synthesis is a viable fallback using the "Sharpless On-Water" protocol.[1]
Workflow: Sourcing Decision Tree
(Graphviz diagram describing the logic flow from database search to QC or Synthesis)
Caption: Decision matrix for sourcing vs. synthesizing SuFEx reagents based on availability and purity requirements.
Part 3: Quality Control & Validation (The Core)
As a Senior Scientist, I cannot overstate this: Commercial sulfonyl fluorides degrade. The most common impurity is the corresponding sulfonic acid (hydrolysis product) or the sulfonyl chloride (incomplete synthesis precursor).
The "Self-Validating" QC Protocol
Do not rely solely on the Certificate of Analysis (CoA). Perform the following checks upon receipt:
1.
-
Target Signal: Sulfonyl fluorides typically appear around +50 to +65 ppm (referenced to
) or roughly +30 to +40 ppm (referenced to TFA).[1] -
The Check:
2. GC-MS (For Volatiles)
-
Use a low-temperature method.[1] Sulfonyl fluorides are generally stable, but high injector temps (>250°C) can cause thermal decomposition, leading to false negatives.[1]
3. Hydrolytic Stability Test Before using in a protein assay:
-
Dissolve 1 mg in DMSO.
-
Dilute into PBS (pH 7.4).
-
Monitor by LC-MS or
NMR over 4 hours.
-
Pass Criteria: <5% degradation.[1] If it degrades faster, it will non-specifically label protein surfaces rather than reacting via the specific SuFEx mechanism.[1]
Mechanism of Action & QC Logic
(Graphviz diagram showing the SuFEx reaction and failure modes)
Caption: SuFEx reaction pathway versus hydrolytic degradation. QC must detect the 'Acid' dead-end product.
Part 4: Handling and Safety[1]
-
Toxicity: Alkyl sulfonyl fluorides are potential alkylating agents and serine protease inhibitors (similar to PMSF).[1] Handle in a fume hood.
-
Glassware: If synthesis or distillation is required, be aware that trace HF (from degradation) can etch glass.[1] Use plastic (polypropylene) containers for aqueous storage of fluoride-containing waste.[1]
-
Storage: Store neat at -20°C. Avoid storing as a DMSO stock solution for >1 month, as hygroscopic DMSO accelerates hydrolysis.[1]
References
-
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
PubChem. 2-ethoxyethane-1-sulfonyl fluoride (Compound Summary). [Link][1]
-
Jones, L. H. (2018).[1] "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm. (Discussion on stability and reactivity profiles). [Link]
Sources
Methodological & Application
Application Note: Protocol for Coupling 2-Ethoxyethane-1-sulfonyl Fluoride with Amines
Executive Summary
This application note details the optimized protocol for coupling 2-Ethoxyethane-1-sulfonyl fluoride (EESF) with primary and secondary amines. Unlike aryl sulfonyl fluorides, this aliphatic analog presents a unique chemoselective challenge: the competition between direct Sulfur(VI) Fluoride Exchange (SuFEx) and base-mediated
While EESF is a robust "click" chemistry reagent utilized for introducing hydrophilic linkers or covalent probes, improper reaction conditions can trigger the loss of ethanol to generate Ethenesulfonyl Fluoride (ESF) , a highly reactive Michael acceptor. This guide provides a self-validating workflow to ensure the selective formation of the target sulfonamide while suppressing elimination side-reactions.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
The Aliphatic SuFEx Challenge
Sulfonyl fluorides are privileged electrophiles in drug discovery due to their resistance to reduction and hydrolysis compared to sulfonyl chlorides. However, 2-Ethoxyethane-1-sulfonyl fluoride possesses acidic
-
Pathway A (Target): Nucleophilic attack by the amine at the sulfur center, displacing fluoride (SuFEx).
-
Pathway B (Side Reaction): Deprotonation at the
-carbon by strong base, leading to -elimination of ethanol and formation of ESF.
Mechanistic Visualization
The following diagram illustrates the divergent reactivity controlled by base strength and solvent choice.
Figure 1: Divergent reaction pathways. Pathway A (Green) yields the target sulfonamide. Pathway B (Red) leads to elimination.
Pre-Reaction Planning
Reagent Selection Guide
The choice of base and catalyst is the critical determinant of success.
| Component | Recommended | Avoid | Rationale |
| Solvent | Acetonitrile (MeCN), DCM | Water, Methanol | Protic solvents can interfere with H-bonding activation; Water reduces rate. |
| Base | DIPEA (Hünig's Base), TEA | DBU, BEMP, NaH | Strong amidine bases trigger |
| Catalyst | Ca(NTf | DMAP (in excess) | Calcium salts activate the S-F bond without increasing basicity. |
| Stoichiometry | 1.0 eq EESF : 1.1 eq Amine | Excess EESF | Excess electrophile complicates purification. |
Safety Note
Warning: If the reaction mixture turns yellow/brown and develops a pungent, acrid odor, you have likely generated Ethenesulfonyl Fluoride (ESF). ESF is a volatile alkylating agent. Handle all reaction outcomes in a fume hood.
Detailed Experimental Protocols
Method A: Standard Coupling (Primary Amines)
Best for: Simple, nucleophilic primary amines.
-
Preparation: In a 4 mL glass vial equipped with a magnetic stir bar, dissolve Amine (1.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (MeCN) (3.0 mL).
-
Base Addition: Add DIPEA (2.0 mmol, 2.0 equiv). Stir for 5 minutes at Room Temperature (RT).
-
Electrophile Addition: Add 2-Ethoxyethane-1-sulfonyl fluoride (1.1 mmol, 1.1 equiv) dropwise.
-
Note: Do not add the sulfonyl fluoride all at once if the reaction scale is >1g to control exotherm.
-
-
Reaction: Cap the vial and stir at RT for 4–12 hours.
-
Monitoring: Check via LC-MS. The S-F bond is invisible on UV, so monitor the disappearance of the amine peak and appearance of the Product Mass [M+H]+.
-
-
Workup: Dilute with EtOAc (20 mL), wash with 0.1 M HCl (to remove excess amine/DIPEA), then Brine. Dry over MgSO
and concentrate.
Method B: Catalytic SuFEx (Secondary/Sterically Hindered Amines)
Best for: Non-nucleophilic amines or anilines where Method A fails.
-
Preparation: Dissolve Amine (0.5 mmol) and 2-Ethoxyethane-1-sulfonyl fluoride (0.6 mmol) in DCM (2.0 mL).
-
Catalyst Addition: Add Ca(NTf
) (Calcium triflimide) (0.05 mmol, 10 mol%). -
Base Addition: Add DABCO (1.0 mmol, 2.0 equiv).
-
Why DABCO? It acts as a proton shuttle but is less likely than DBU to cause elimination.
-
-
Reaction: Stir at RT for 12–24 hours.
-
Workup: Filter the reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove the calcium salt. Concentrate and purify via flash chromatography.
Quality Control & Troubleshooting
Self-Validating the Outcome
Use this decision tree to interpret your analytical data.
Figure 2: QC Workflow. Vinyl signals in NMR indicate unwanted elimination.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Product mass -46 Da | Loss of Ethanol (Elimination) | The base is too strong. Switch from TEA/DBU to DIPEA or use Ca(NTf |
| Low Conversion | Poor Nucleophilicity | Use "Si-SuFEx": Silylate the amine first (TMS-amine) and use BTMG catalyst [1]. |
| Hydrolysis (OH product) | Wet Solvent | Sulfonyl fluorides are stable to water, but activated intermediates are not. Dry solvents are mandatory. |
References
-
Dong, J., Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Liu, M., Qin, H.L., et al. (2023).[2] "Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride." The Journal of Organic Chemistry. [Link][2]
-
Smedley, C. J., Moses, J. E., et al. (2021).[3] "Accelerated SuFEx Click Chemistry For Modular Synthesis." Angewandte Chemie. [Link]
-
Tribby, A. L., Ball, N. D., et al. (2017).[4] "Pd-Catalyzed Synthesis of Aryl Sulfonyl Fluorides." The Journal of Organic Chemistry. [Link]
Sources
Application Note: Robust Synthesis of 2-Ethoxyethane-1-sulfonyl Fluoride via SuFEx Methodology
Executive Summary
This application note details the synthesis of 2-Ethoxyethane-1-sulfonyl fluoride (CAS: N/A for specific fluoride; Analogous Chloride CAS: 69371-75-1) from its corresponding sulfonyl chloride. This transformation utilizes the Sulfur(VI) Fluoride Exchange (SuFEx) methodology, specifically the Potassium Bifluoride (
The resulting sulfonyl fluoride is a critical "click" chemistry handle, offering superior stability compared to sulfonyl chlorides while retaining specific reactivity toward nucleophiles (e.g., tyrosine residues in proteins) under defined conditions.[1] This protocol is optimized for researchers in drug discovery and chemical biology requiring high-purity linkers for covalent inhibition or proteomic profiling.
Mechanistic Insight & Rationale
Why Sulfonyl Fluorides?
Sulfonyl chlorides (
-
Bond Strength: The S–F bond (
) is significantly stronger than the S–Cl bond ( ), rendering the molecule resistant to reduction and hydrolysis at neutral pH. -
Thermodynamic Sink: The conversion of S–Cl to S–F is driven thermodynamically. The fluoride ion acts as a "hard" nucleophile, displacing the "softer" chloride.
-
SuFEx Reactivity: The S–F bond remains inert until activated by a specific environment (e.g., a protein pocket) or a catalyst (e.g.,
or DBU), allowing for bio-orthogonal applications.[2]
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution at the sulfur center. Potassium Bifluoride (
Figure 1: Mechanistic pathway of the chloride-fluoride exchange mediated by bifluoride anions.
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv. | Role | Purity |
| 2-Ethoxyethanesulfonyl chloride | ~172.63 | 1.0 | Substrate | >95% |
| Potassium Bifluoride ( | 78.10 | 2.0 - 2.5 | Fluorinating Agent | >98% |
| Acetonitrile (MeCN) | 41.05 | Solvent | Solvent (Organic) | HPLC Grade |
| Water (DI) | 18.02 | Solvent | Solvent (Aqueous) | Type I |
| Ethyl Acetate | 88.11 | Extraction | Workup | ACS Grade |
Safety Note:
Step-by-Step Procedure
Step 1: Reaction Setup
-
Prepare a solution of 2-Ethoxyethanesulfonyl chloride (1.0 equiv) in Acetonitrile (concentration ~0.5 M).
-
In a separate vessel, dissolve Potassium Bifluoride (
) (2.5 equiv) in a minimal amount of water (approx. 1:1 ratio v/v with the MeCN volume used above, or saturated solution).-
Note: The biphasic nature is crucial. The
stays largely in the aqueous phase, while the sulfonyl chloride stays in the organic phase. The reaction occurs at the interface or via phase transfer.
-
Step 2: Execution
-
Add the aqueous
solution dropwise to the stirring sulfonyl chloride solution at Room Temperature (20–25°C). -
Stir the biphasic mixture vigorously.
-
Time: Conversion is typically rapid (2–4 hours).
-
-
Monitoring: Monitor by TLC (silica gel) or
NMR.-
TLC: Sulfonyl fluorides are often slightly less polar than chlorides.
-
NMR: Look for the appearance of a sulfonyl fluoride signal (typically +50 to +60 ppm relative to
).
-
Step 3: Workup
-
Dilute the reaction mixture with Ethyl Acetate (3x reaction volume).
-
Wash the organic layer with Water (2x) to remove excess bifluoride and salts.
-
Wash with Brine (1x).
-
Dry the organic phase over anhydrous Sodium Sulfate (
) or Magnesium Sulfate. -
Filter and concentrate under reduced pressure (Rotary Evaporator).
-
Caution: Sulfonyl fluorides can be volatile.[3] Do not overheat the bath (>35°C) or apply high vacuum for extended periods if the molecular weight is low.
-
Step 4: Purification
-
The crude product is often >95% pure and requires no chromatography.
-
If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2-Ethoxyethane-1-sulfonyl fluoride.
Characterization & Quality Control
To ensure the integrity of the synthesized warhead, the following analytical parameters should be verified.
| Method | Expected Observation | Causality/Reasoning |
| Singlet (or triplet) at +50 to +60 ppm | Diagnostic for | |
| Coupling with Fluorine ( | ||
| HRMS | Confirms molecular formula. Note: Sulfonyl fluorides may not ionize easily; look for hydrolysis fragments if parent ion is weak. | |
| IR Spectroscopy | Strong bands ~1400 | Asymmetric and symmetric |
Troubleshooting & Critical Control Points
Hydrolysis (Sulfonic Acid Formation)
-
Symptom: Appearance of a broad peak in
NMR or highly polar spot on TLC. -
Cause: Reaction pH became too acidic or temperature too high.
-
Solution: Ensure the
solution is saturated. Do not use pure water/organic mixtures without the buffering capacity of bifluoride. Keep temperature <30°C.
Incomplete Conversion
-
Symptom: Remaining starting material (chloride) visible by TLC.
-
Cause: Poor phase mixing.
-
Solution: The reaction is biphasic. Vigorous stirring is mandatory to increase the interfacial surface area.
Volatility
-
Risk: Loss of product during rotary evaporation.
-
Mitigation: 2-Ethoxyethane-1-sulfonyl fluoride is a relatively small molecule. Maintain vacuum pressure >20 mbar and bath temperature <30°C.
Applications in Drug Discovery[1][4][5]
The 2-ethoxyethyl side chain provides specific physicochemical advantages:
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to alkyl chains.
-
Flexibility: The ethyl linker allows the sulfonyl fluoride warhead to orient correctly within a protein binding pocket.
-
Probe Synthesis: This molecule serves as an excellent linker for PROTACs or fluorescent probes where a covalent attachment to a target protein (e.g., via a specific Lysine or Tyrosine) is desired.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[4][5] Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Davies, J., et al. (2018). "Sulfonyl Fluorides in Chemical Biology." Cell Chemical Biology, 25(6), 761-773.
-
Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie, 126, 9606.
-
National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 12217349 (Related Sulfonyl Chlorides)."
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-クロロエタンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 5. accessscience.com [accessscience.com]
Application Note: High-Fidelity Protein Labeling via 2-Ethoxyethane-1-sulfonyl Fluoride (EESF)
[1]
Core Directive & Scientific Rationale
The use of 2-Ethoxyethane-1-sulfonyl fluoride (EESF) represents a targeted approach to SuFEx click chemistry .[1] Unlike traditional electrophiles (e.g., N-hydroxysuccinimide esters) that rapidly hydrolyze or react indiscriminately with surface lysines, EESF utilizes the unique stability of the S(VI)-F bond.
Why EESF?
-
Tunable Reactivity: As an aliphatic sulfonyl fluoride, EESF is less electrophilic than its aryl counterparts (aryl fluorosulfates).[1] This reduces background noise and requires specific local environments (e.g., a basic pocket or proximity effect) to react, enhancing site-selectivity.[1]
-
19F NMR Utility: The fluorine atom in the unreacted warhead and the distinct absence of it (or shift in chemical environment if using a bifunctional analog) makes it a powerful probe for 19F NMR spectroscopy , allowing researchers to monitor protein conformational changes without bulky fluorophores.
-
Physicochemical Properties: The ethoxyethyl tail provides improved water solubility compared to pure alkyl chains, minimizing protein precipitation during labeling.[1]
Mechanism of Action: The SuFEx Pathway
The labeling mechanism relies on the nucleophilic attack of a protein residue (typically Tyrosine-OH or Lysine-NH2) on the sulfur center, displacing fluoride.[1][2]
Key Mechanistic Insight:
-
Tyrosine: Reaction is favored in basic pH (pH > 8.[1]0) or catalytic microenvironments where the phenol is deprotonated to phenolate.[1]
-
Lysine: Reacts via the
-amino group, often requiring proximity or high local concentration.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Signaling & Reaction Pathway Diagram
Figure 1: The SuFEx reaction pathway.[2][3] The protein nucleophile attacks the sulfur center of EESF, passing through a transition state to form a stable covalent sulfonyl linkage while ejecting fluoride.
Experimental Protocols
Protocol A: General Protein Labeling (Mass Spectrometry/NMR)
Objective: Covalently attach the ethoxyethane-sulfonyl moiety to surface-accessible Tyrosine or Lysine residues for mass-tagging or NMR structural analysis.[1]
Reagents Required:
-
Target Protein: Purified (1–5 mg/mL) in non-nucleophilic buffer.[1]
-
EESF Stock: 100 mM in anhydrous DMSO (Freshly prepared).
-
Reaction Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5 – 8.5.
-
Critical Note: Avoid TRIS, Glycine, or buffers with primary amines, as they will compete with the protein for the sulfonyl fluoride.
-
Step-by-Step Methodology:
-
Buffer Exchange: Ensure the protein is in HEPES/Phosphate (pH 8.0 recommended for Tyrosine bias).[1] Remove any DTT or Mercaptoethanol if possible, though SuFEx is generally tolerant of thiols compared to maleimides.[1]
-
Probe Addition: Add EESF stock to the protein solution to a final concentration of 0.5 mM to 2 mM (typically 10–50x molar excess over protein).
-
Solvent Control: Ensure final DMSO concentration is < 5% (v/v) to prevent denaturation.[1]
-
-
Incubation: Incubate at 25°C for 4 to 12 hours .
-
Expert Insight: Aliphatic sulfonyl fluorides react slower than aryl fluorosulfates.[1] If no labeling is observed after 4 hours, increase pH to 8.5 or extend time to overnight at 4°C.
-
-
Quenching: Stop the reaction by adding 100 mM Tris-HCl (pH 8.0) or reacting with a small molecule amine (e.g., ethylamine) for 30 minutes. This scavenges remaining EESF.[1]
-
Purification: Remove excess probe and quench byproducts via Zeba Spin Desalting Columns (7K MWCO) or dialysis against the storage buffer.
-
Validation:
Protocol B: Residue Mapping (Trypsin Digestion)
Objective: Identify exactly which residues (Tyr vs. Lys) are modified.[1]
-
Perform Protocol A.
-
Denature protein (8M Urea), reduce (TCEP), and alkylate (Iodoacetamide).
-
Dilute Urea to <1M and digest with Trypsin (sequencing grade) overnight.
-
LC-MS/MS Analysis:
Data Presentation & Analysis
Expected Reactivity Profile
The following table summarizes the expected reactivity of EESF compared to other common probes.
| Parameter | Aliphatic Sulfonyl Fluoride (EESF) | Aryl Fluorosulfate (SuFEx) | NHS-Ester (Classic) |
| Primary Target | Tyrosine (pH > 8), Lysine | Tyrosine, Lysine, Histidine | Lysine (N-term) |
| Reactivity | Low/Moderate (Tunable) | High | Very High (Fast) |
| Hydrolysis Stability | High (Hours to Days) | Moderate | Low (Minutes) |
| Selectivity | Driven by local pKa/proximity | Broad spectrum | Surface accessible |
| Mass Shift | +136.16 Da | Variable | Variable |
Interpretation of Results
-
Scenario 1: No Labeling.
-
Scenario 2: Precipitation.
References & Authoritative Grounding
-
Sharpless, K. B., et al. (2014). "SuFEx: A New Family of Click Reactions."[1] Angewandte Chemie International Edition. Defines the foundational chemistry of Sulfur-Fluoride Exchange.
-
Jones, L. H. (2018). "Sulfonyl Fluorides for Chemical Biology."[1] ACS Chemical Biology.[1] Discusses the stability and specificity of aliphatic vs. aryl sulfonyl fluorides.
-
Enamine Ltd. "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry."[1] Technical documentation on the specific class of reagents including EESF.[1][4][5]
-
Grimster, N. P., et al. (2019). "Arylfluorosulfates inactivate intracellular lipid binding protein(s) through chemoselective SuFEx reaction."[1] Journal of the American Chemical Society.[1][6] Demonstrates Tyrosine targeting.[1][7]
Disclaimer
This protocol involves the use of reactive electrophiles.[1][6][8][9] Always consult the Safety Data Sheet (SDS) for 2-Ethoxyethane-1-sulfonyl fluoride (CAS 1934960-30-1) before handling. Perform all synthesis and labeling in a fume hood.
Sources
- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 2. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride [organic-chemistry.org]
- 6. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Activity-Based Protein Profiling (ABPP) with Sulfonyl Fluoride Probes
Unlocking the "Undruggable": Context-Dependent Covalent Modification of Tyrosine, Lysine, and Histidine
Executive Summary
While cysteine-targeting acrylamides have dominated the landscape of targeted covalent inhibitors (TCIs), they address only the ~2% of the proteome containing functional cysteines. This guide details the application of Sulfonyl Fluoride (SF) probes using Sulfur-Fluoride Exchange (SuFEx) chemistry.[1][2] Unlike indiscriminate electrophiles, SF probes function as "sleeping beauties"—they remain inert in aqueous solution until activated by the specific electrostatic environment of a protein binding pocket. This context-dependent reactivity allows researchers to map functional Tyrosine, Lysine, Serine, and Histidine residues, significantly expanding the ligandable proteome beyond cysteine.
Mechanism of Action: The SuFEx Paradigm
The core of this technology is SuFEx , a click-chemistry reaction defined by K. Barry Sharpless.[3] In the context of ABPP, the sulfonyl fluoride warhead does not rely solely on the nucleophilicity of the target residue. Instead, it requires a "catalytic triad" effect within the protein pocket:
-
Recognition: The probe binds reversibly to the pocket (
). -
Activation: Local hydrogen bond donors (e.g., backbone amides, side chains) stabilize the fluoride leaving group.
-
Conjugation: A proximal nucleophile (Tyr-OH, Lys-NH2, His-NH) attacks the sulfur center, ejecting fluoride and forming a stable sulfonamide or sulfonate linkage (
).
Diagram 1: SuFEx Activation Mechanism
Caption: The "Context-Dependent" reactivity of Sulfonyl Fluorides. The warhead remains stable until activated by the local protein environment.
Probe Selection & Experimental Design
Selecting the right SF probe is critical.[4] Unlike promiscuous alkylating agents, the reactivity of SF is tunable based on the scaffold.
| Probe Class | Reactivity Profile | Target Residues | Primary Application |
| Aryl-Sulfonyl Fluorides | Tunable (Moderate) | Tyr, Lys (Context-driven) | Kinase profiling (ATP pocket), Nuclear receptors. |
| Alkyl-Sulfonyl Fluorides | Higher Reactivity | Ser, Thr, Broad | Serine hydrolase profiling; broader metabolic enzyme mapping. |
| Fluorosulfates (Ar-OSO₂F) | Lower Reactivity | Tyr (High specificity) | "Tyrosine-Click" probes; highly specific, require tight binding. |
| Probe "Scaffold" | N/A | N/A | Broad Profiling: Use simple aryl-SF "scouts".Targeted: Attach SF to a known reversible inhibitor (e.g., Dasatinib-SF). |
Comprehensive Protocol: Gel-Free ABPP
Objective: Identification of SF-labeled proteins via LC-MS/MS using a biotin-enrichment strategy.
Reagents & Buffers
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% NP-40, Protease Inhibitors (EDTA-free). Note: Avoid Tris buffer during labeling as primary amines may compete at high pH/concentrations, though SF is less sensitive to this than NHS-esters.
-
Click Reagents:
-
Biotin-Azide (or Desthiobiotin-Azide for reversible elution/cleaner MS data).
-
TBTA (Ligand) or THPTA (Water-soluble ligand).
-
CuSO₄ (50 mM stock).
-
TCEP (50 mM stock, fresh).
-
-
Digestion: Sequencing grade Trypsin/LysC.
Step-by-Step Workflow
Phase 1: Labeling (Live Cell or Lysate)[5]
-
Preparation:
-
Lysate: Dilute proteome to 1–2 mg/mL in Lysis Buffer.
-
Live Cell: Treat adherent cells at 80-90% confluence.
-
-
Probe Incubation:
-
Add SF Probe (typically 1–50 µM final concentration).
-
Include a DMSO-only control.
-
Competition Control: Pre-incubate with excess competitor (e.g., parent inhibitor or ATP) for 30 min before adding probe to validate specificity.
-
Incubate for 60 minutes at 37°C (Live cells) or RT (Lysate).
-
-
Termination:
-
Live Cell: Wash 3x with cold PBS, harvest, and lyse.
-
Lysate: Proceed directly to Click Chemistry.
-
Phase 2: Click Chemistry & Enrichment
-
Reaction Mix: To 100 µL lysate (1 mg/mL), add reagents in this strict order :
-
100 µM Biotin-Azide
-
1 mM TCEP (Reduces disulfides and Cu(II))
-
100 µM TBTA (Stabilizes Cu(I))
-
1 mM CuSO₄
-
-
Incubation: Vortex and incubate for 1 hour at RT in the dark.
-
Precipitation: Add 4 volumes of cold Methanol/Chloroform (4:1) to precipitate proteins and remove excess unreacted probe. Spin at 14,000 x g for 10 min. Wash pellet 2x with cold Methanol.
-
Solubilization: Resuspend pellet in 1.2% SDS/PBS. Heat at 90°C for 5 min.
-
Streptavidin Enrichment:
-
Dilute SDS to <0.2% with PBS.
-
Incubate with Streptavidin-Agarose beads for 2–4 hours at RT.
-
Stringent Washing: Wash beads with 1% SDS, then 4M Urea, then 50 mM HEPES (removes non-covalent binders).
-
Phase 3: On-Bead Digestion & MS
-
Reduction/Alkylation: Treat beads with 5 mM DTT (30 min), then 10 mM Iodoacetamide (30 min, dark).
-
Digestion: Add Trypsin (1 µg) directly to beads. Incubate overnight at 37°C.
-
Elution: Collect supernatant containing peptides.
-
LC-MS/MS: Analyze on high-resolution Q-Exactive or equivalent.
Diagram 2: Experimental Workflow
Caption: Standard ABPP workflow for Sulfonyl Fluoride probes. Critical wash steps ensure removal of non-covalent background.
Data Analysis & Interpretation
When analyzing MS data from SF-ABPP, standard search parameters must be modified.
-
Variable Modifications:
-
You must define the specific mass shift of your probe on Tyrosine (Y), Lysine (K), Serine (S), Histidine (H), and Threonine (T) .
-
Example: If using a probe with mass 300 Da, the added mass is Probe MW - HF (20 Da) . The fluoride is lost!
-
Mass Shift = MW(Probe) - 20.006 Da.
-
-
Filtering Candidates:
-
Enrichment Ratio: Compare Probe vs. DMSO control. A ratio > 4:1 usually indicates a valid hit.
-
Competition: If a competitor was used, look for >50% signal reduction in the competition channel.
-
-
Site Localization: Use PTM scoring algorithms (e.g., phosphoRS or A-score) to pinpoint the exact residue modified, as SF can "hop" to nearby nucleophiles if the primary target is sterically hindered.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background / Non-Specific Binding | Inefficient washing or high probe concentration. | Use 4M Urea washes during bead enrichment. Titrate probe down (1 µM). |
| Low Labeling Efficiency | Probe hydrolysis or poor solubility. | SF is stable, but avoid long storage in aqueous buffer. Add probe from fresh DMSO stock. |
| No MS Signal | Poor Click reaction or Ionization suppression. | Refresh TCEP/CuSO₄. Ensure SDS is depleted before MS injection. Use Desthiobiotin for better elution. |
| Precipitation during Click | High protein conc. or copper instability. | Dilute lysate to 1 mg/mL. Use THPTA ligand instead of TBTA for better water solubility. |
References
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition. Link
-
Kelly, J. W., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[4][6] Journal of the American Chemical Society.[4][5][6][7] Link[4][6]
-
Jones, L. H. (2018). Sulfonyl Fluoride Chemical Probes: A Decade of Activity-Based Protein Profiling. ACS Chemical Biology. Link
-
Cravatt, B. F., et al. (2017). Global Profiling of the Lysine Reactome. Nature Chemistry. Link
-
Narayanan, A. & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
Sources
- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. escholarship.org [escholarship.org]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Application Note: Characterizing the Reaction Kinetics of 2-Ethoxyethane-1-sulfonyl Fluoride in Aqueous Buffers for Covalent Probe Development
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to characterize the reaction kinetics of 2-Ethoxyethane-1-sulfonyl fluoride in aqueous buffer systems. Sulfonyl fluorides have emerged as a pivotal class of electrophilic warheads for the development of covalent chemical probes and targeted therapeutics due to their unique balance of stability and reactivity.[1][2][3][4] This document outlines the underlying principles of sulfonyl fluoride reactivity, details factors influencing reaction times, and presents robust, step-by-step protocols for determining both hydrolytic stability and reactivity with nucleophilic biomolecules. The provided methodologies are designed to be self-validating, ensuring reproducible and reliable kinetic data.
Introduction to 2-Ethoxyethane-1-sulfonyl Fluoride and its Application
2-Ethoxyethane-1-sulfonyl fluoride is an aliphatic sulfonyl fluoride that holds promise as a versatile covalent modifier for biological macromolecules. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous media, a critical attribute for biological applications.[2][5] The core of their utility lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a "click chemistry" transformation where the sulfonyl fluoride moiety selectively reacts with nucleophilic amino acid residues such as lysine, tyrosine, histidine, and serine within a protein's binding pocket.[1][6][7] This targeted covalent modification can lead to irreversible inhibition of enzyme activity or stabilization of protein-protein interactions, offering therapeutic advantages like enhanced potency and prolonged duration of action.[2][8][9] The ethoxyethane moiety of the title compound can influence its solubility and pharmacokinetic properties. Understanding the reaction kinetics of 2-Ethoxyethane-1-sulfonyl fluoride is paramount for its effective deployment as a chemical probe or therapeutic agent.
The Chemistry of Sulfonyl Fluoride Reactivity in Aqueous Environments
The reactivity of sulfonyl fluorides is a delicate balance between their stability to hydrolysis and their susceptibility to nucleophilic attack by amino acid side chains.[3][4][8]
The Competing Reactions: Hydrolysis vs. Nucleophilic Attack
In an aqueous buffer, 2-Ethoxyethane-1-sulfonyl fluoride is subject to two primary competing reactions:
-
Hydrolysis: Reaction with water, leading to the formation of the corresponding sulfonic acid and hydrofluoric acid. This is generally an undesired side reaction.
-
Nucleophilic Attack (Aminolysis/Phenolysis): Reaction with a nucleophilic amino acid residue (e.g., the epsilon-amino group of lysine or the hydroxyl group of tyrosine) on a target biomolecule, forming a stable sulfonamide or sulfonate ester linkage, respectively. This is the desired on-target reaction.
The rates of these reactions are influenced by several factors, including pH, buffer composition, and the electronic and steric properties of the sulfonyl fluoride itself.[5][8]
Reaction Mechanism
The reaction with nucleophiles proceeds via a nucleophilic substitution at the sulfur atom. The general mechanism is an associative SN2(S) pathway.[10] The reaction rate is dependent on the nucleophilicity of the attacking species.
Caption: Generalized reaction mechanism of a sulfonyl fluoride with an amine nucleophile.
Factors Influencing Reaction Time
The observed reaction rate of 2-Ethoxyethane-1-sulfonyl fluoride in an aqueous buffer is a composite of its intrinsic reactivity and the specific experimental conditions. Key factors include:
-
pH: The pH of the buffer significantly impacts the protonation state of nucleophilic amino acid residues. For instance, the lysine side chain (pKa ~10.5) is predominantly protonated at physiological pH and thus a poor nucleophile. However, the small fraction of deprotonated lysine can react, and reactions are often faster at slightly basic pH.[11] Tyrosine (pKa ~10.5) also becomes a better nucleophile at higher pH.
-
Buffer Nucleophilicity: Certain buffer components (e.g., Tris, HEPES) are themselves nucleophiles and can react with the sulfonyl fluoride, leading to an overestimation of its instability. It is crucial to use non-nucleophilic buffers like phosphate-buffered saline (PBS) or MOPS for kinetic studies.
-
Temperature: As with most chemical reactions, the rate of both hydrolysis and nucleophilic attack will increase with temperature.
-
Co-solvents: Organic co-solvents like DMSO or ethanol, often used to dissolve sulfonyl fluorides, can influence the reaction rate by altering the polarity of the medium.
Experimental Protocols
The following protocols provide a framework for systematically evaluating the reaction kinetics of 2-Ethoxyethane-1-sulfonyl fluoride.
Protocol 1: Determination of Hydrolytic Stability
This protocol assesses the intrinsic stability of 2-Ethoxyethane-1-sulfonyl fluoride in an aqueous buffer in the absence of a target nucleophile.
Objective: To determine the half-life (t1/2) of 2-Ethoxyethane-1-sulfonyl fluoride hydrolysis.
Materials:
-
2-Ethoxyethane-1-sulfonyl fluoride
-
Anhydrous DMSO
-
Aqueous buffer (e.g., 100 mM PBS, pH 7.4)
-
Quenching solution (e.g., 1% formic acid in acetonitrile)
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Ethoxyethane-1-sulfonyl fluoride in anhydrous DMSO.
-
Reaction Initiation: In a thermostatted vessel at 37 °C, add the stock solution to the pre-warmed aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot 1:1 with the quenching solution. This stops the hydrolysis and prepares the sample for analysis.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to monitor the disappearance of the parent compound (2-Ethoxyethane-1-sulfonyl fluoride) and the appearance of the sulfonic acid hydrolysis product.
-
Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time. The data should fit a first-order decay curve. The rate constant for hydrolysis (khyd) is the negative of the slope. The half-life is calculated as t1/2 = ln(2) / khyd.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl Fluorides - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
Application Note: Bioconjugation with 2-Ethoxyethane-1-sulfonyl fluoride (EESF)
This Application Note and Protocol guide details the use of 2-Ethoxyethane-1-sulfonyl fluoride (EESF) in bioconjugation.
While often utilized in material science (e.g., battery electrolytes) for its electrochemical stability, EESF represents a distinct class of Alkyl Sulfonyl Fluoride reagents in chemical biology. Unlike its vinyl analogue (Ethenesulfonyl fluoride, ESF), which acts as a Michael acceptor, EESF functions primarily through Sulfur-Fluoride Exchange (SuFEx) . This guide focuses on its application as a covalent "warhead" for site-selective protein modification, particularly targeting Tyrosine and Lysine residues under biocompatible conditions.
Introduction & Mechanistic Insight
2-Ethoxyethane-1-sulfonyl fluoride (EESF) (CAS: 1934960-30-1) is an aliphatic sulfonyl fluoride characterized by an ethoxy-ethyl tail. In the context of bioconjugation, it serves as a SuFEx electrophile .
The SuFEx Mechanism vs. Michael Addition
A critical distinction must be drawn between EESF and other common sulfonyl fluorides:
-
Ethenesulfonyl Fluoride (ESF): Contains a vinyl group (
). It reacts primarily via Michael addition with Cysteine (thiol) residues. -
2-Ethoxyethane-1-sulfonyl fluoride (EESF): Contains a saturated ethyl chain with a
-ethoxy group ( ). The ethoxy group is a poor leaving group, preventing spontaneous elimination to ESF under physiological conditions. Therefore, EESF reacts exclusively via nucleophilic substitution at the sulfur (VI) center .
This unique reactivity profile makes EESF a chemoselective probe for "harder" nucleophiles like Tyrosine (phenol) and Lysine (amine) , avoiding the rapid non-specific thiol alkylation seen with Michael acceptors.
Key Applications
-
Covalent Fragment Screening: EESF acts as a low-molecular-weight fragment to probe "ligandability" of protein pockets, particularly those lacking Cysteines.
-
Surface Capping: Used to permanently block reactive surface Lys/Tyr residues to prevent aggregation or modulate surface charge.
-
Warhead Optimization: Serves as a stable, aliphatic alternative to aryl sulfonyl fluorides in Targeted Covalent Inhibitor (TCI) design.
Chemical Properties & Stability[1][2][3][4]
| Property | Specification | Expert Note |
| Structure | Aliphatic tail provides flexibility; Sulfonyl fluoride is the reactive warhead. | |
| Molecular Weight | 156.18 Da | Low MW minimizes steric perturbation of the protein structure. |
| Hydrolytic Stability | High ( | The S-F bond is kinetically stable in water, reacting only when "activated" by a specific protein environment or catalyst. |
| Reactivity Profile | SuFEx (Substitution) | Targets Tyr (via phenol activation) and Lys (via |
| Solubility | Moderate (Organic/Aqueous) | Dissolve in DMSO or DMF as a 100 mM stock before dilution into buffer. |
Experimental Protocols
Protocol A: Tyrosine-Selective Labeling (SuFEx)
This protocol utilizes the unique ability of sulfonyl fluorides to modify Tyrosine residues, often facilitated by the local protein environment or mild activation.
Materials:
-
Target Protein (1 mg/mL in PBS, pH 7.4)
-
EESF (100 mM stock in DMSO)
-
Buffer: 50 mM Phosphate or Tris-HCl, pH 7.4 – 8.0
-
Optional Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) for enhanced reactivity.
Workflow:
-
Preparation: Dilute the protein to 20
M in reaction buffer. -
Reagent Addition: Add EESF to a final concentration of 200–500
M (10–25x molar excess). Keep final DMSO concentration . -
Incubation: Incubate at 37°C for 4–12 hours .
-
Note: Aliphatic sulfonyl fluorides like EESF are less reactive than aryl analogs. Extended incubation or slightly higher pH (pH 8.0) may be required.
-
-
Quenching: Stop the reaction by passing the sample through a desalting column (e.g., Zeba Spin, 7K MWCO) or dialysis to remove excess EESF.
-
Validation: Analyze via Intact Protein LC-MS. Look for a mass shift of +136.17 Da (Adduct:
).-
Calculation: MW(EESF) - MW(HF) =
.
-
Protocol B: Lysine Modification (pH-Modulated)
To target surface Lysines, the pH is elevated to increase the fraction of deprotonated
Workflow:
-
Buffer Exchange: Exchange protein into 0.1 M Borate Buffer (pH 8.5–9.0) or 0.1 M Carbonate Buffer (pH 9.0) .
-
Critical: Avoid amine-containing buffers (Tris, Glycine) as they will compete with the protein for the EESF.
-
-
Reaction: Add EESF (50x molar excess) to the protein solution.
-
Incubation: Incubate at Room Temperature for 2–6 hours .
-
Quenching: Add 10% volume of 1 M Tris-HCl (pH 7.5) to quench unreacted EESF.
-
Analysis: Tryptic digestion followed by Peptide Mapping LC-MS/MS to identify modified Lysine residues (Modification mass: +136.17 Da).
Visualizing the Workflow
The following diagram illustrates the decision matrix for using EESF versus ESF and the resulting bioconjugation pathways.
Caption: Comparative workflow for EESF (SuFEx) vs. ESF (Michael Addition) in protein bioconjugation.
Data Interpretation & Troubleshooting
Mass Spectrometry Analysis
When analyzing EESF-labeled proteins, the specific mass shift is diagnostic.
| Observation | Interpretation | Action |
| +136 Da Shift | Successful mono-labeling (SuFEx adduct). | Proceed to peptide mapping to identify site (Lys vs Tyr). |
| +156 Da Shift | Non-covalent adduct or incorrect calculation. | Wash sample thoroughly; check for salt adducts. |
| No Labeling | Low reactivity of aliphatic sulfonyl fluoride. | Increase pH to 8.5 (for Lys) or add 1 mM DABCO (for Tyr). Increase incubation time. |
| Precipitation | Over-labeling of surface Lysines (loss of charge). | Reduce EESF molar excess (try 5x–10x). |
Mechanism Validation
To confirm the bond is a sulfonamide (Lys) or sulfonate (Tyr) and not a disulfide artifact:
-
Stability Test: Incubate the labeled protein in 10 mM DTT or
-mercaptoethanol. SuFEx bonds (S-N, S-O) are stable to reduction, whereas disulfides will cleave. -
Hydrolysis Test: Incubate in high pH (pH 10) overnight. Sulfonamides are generally stable; phenolic sulfonates (Tyr) may slowly hydrolyze.
References
-
Dong, J., Sharpless, K. B., Kwisnek, L., Oakdale, J. S., & Fokin, V. V. (2014). SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride-Amine/Alcohol Bifunctional Monomers. Angewandte Chemie International Edition, 53(36), 9466–9470. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(9), 4950–4958. Link
-
Wang, J., et al. (2025). Electrolytomics: A Unified Big Data Approach for Electrolyte Design and Discovery. ChemRxiv (Preprint). Link(Cited for physical properties and stability data of EESF).
-
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides as Kinetic Probes for the Covalent Labeling of Proteins.[1] Journal of the American Chemical Society, 135(15), 5656–5668. Link
-
Sigma-Aldrich. Product Specification: 2-Ethoxyethane-1-sulfonyl fluoride (CAS 1934960-30-1).[2] Link
Sources
Application Notes & Protocols: Late-Stage Functionalization of Small Molecules with Sulfonyl Fluorides
Introduction: The Rise of the Sulfonyl Fluoride Moiety in Drug Discovery
Late-stage functionalization (LSF) is a paradigm-shifting strategy in medicinal chemistry and drug discovery. It allows for the modification of complex molecules at a late point in their synthesis, which can dramatically accelerate the generation of new chemical entities (NCEs) and the exploration of structure-activity relationships (SAR).[1] Among the various functional groups employed in LSF, the sulfonyl fluoride (-SO₂F) has emerged as a particularly powerful and versatile warhead.[2] This is due to its unique balance of stability and reactivity; sulfonyl fluorides are remarkably stable to hydrolysis and reduction under physiological conditions, yet can be coaxed to react with specific nucleophiles under controlled conditions.[2][3]
The resurgence of interest in sulfonyl fluorides has been significantly propelled by the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless.[4][5] SuFEx is a new generation of click chemistry that relies on the reliable and selective reaction of a sulfonyl fluoride with a nucleophile.[4][6] This has opened up new avenues for bioconjugation, chemical probe development, and the design of covalent inhibitors.[7][8] Sulfonyl fluorides have been shown to form stable covalent bonds with the side chains of several amino acids, including lysine, tyrosine, and histidine, expanding the range of protein targets beyond the traditional focus on cysteine.[6][9]
These application notes provide a comprehensive overview of the key methodologies for the late-stage introduction of sulfonyl fluorides into small molecules, complete with detailed experimental protocols for researchers in drug development and chemical biology.
Core Methodologies for Late-Stage Sulfonyl Fluoride Installation
Several robust methods have been developed for the late-stage introduction of the sulfonyl fluoride group. The choice of method often depends on the available functional groups on the parent molecule and the desired substitution pattern.
SuFEx Chemistry: A Gateway to Functionalization
Sulfur(VI) Fluoride Exchange (SuFEx) is a cornerstone of modern sulfonyl fluoride chemistry.[4][5] It typically involves the reaction of a precursor, often a phenol or an amine, with a sulfuryl fluoride source to generate a fluorosulfate or a sulfamoyl fluoride, respectively. These can then act as hubs for further diversification. A key reagent in this area is sulfuryl fluoride (SO₂F₂), a gas that can be challenging to handle in a standard laboratory setting.[10][11] Recent innovations, such as the use of metal-organic frameworks (MOFs) to store and deliver SO₂F₂, are making this reagent more accessible.[10][11]
Workflow for SuFEx-based Late-Stage Functionalization
Caption: General workflow for SuFEx-mediated late-stage functionalization.
From Thiols and Disulfides: An Electrochemical Approach
A green and efficient method for the synthesis of sulfonyl fluorides involves the electrochemical oxidative coupling of readily available thiols or disulfides with a fluoride source like potassium fluoride (KF).[12] This approach avoids the use of harsh oxidants and proceeds under mild conditions, making it suitable for complex molecules.[12][13]
Palladium-Catalyzed Cross-Coupling Reactions
For molecules bearing aryl or vinyl halides (or pseudohalides), palladium-catalyzed cross-coupling reactions offer a powerful tool for installing the sulfonyl fluoride moiety. For instance, the Heck-Matsuda coupling can be used to synthesize 2-arylethenesulfonyl fluorides.[14] Another approach involves the palladium-catalyzed sulfonylation of aryl bromides using a masked sulfonyl fluoride precursor like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[13]
Photochemical Methods: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a mild and versatile platform for late-stage functionalization.[15][16][17] These methods often involve the generation of sulfonyl radical intermediates that can participate in a variety of transformations.[15][18] For example, a photoredox-catalyzed allylic C-H fluorosulfonylation of alkenes has been developed, providing access to allyl sulfonyl fluorides.[16] Another strategy involves the visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.[17]
Conceptual Scheme for Photoredox-Catalyzed LSF
Caption: Simplified mechanism of photoredox-catalyzed sulfonylfluorination.
Experimental Protocols
Protocol 1: In Situ SuFEx Functionalization of a Phenolic Drug Candidate for High-Throughput Screening
This protocol is adapted for the rapid, parallel synthesis of arylfluorosulfate derivatives in a 96-well plate format, ideal for initial biological screening.[5][19][20]
Materials:
-
96-well polypropylene microtiter plate with cap mat
-
Phenolic drug candidate stock solution (100 mM in anhydrous DMSO)
-
Sulfuryl fluoride (SO₂F₂) gas or a saturated solution in an appropriate solvent (e.g., toluene)
-
Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., acetonitrile, THF, or dichloromethane)
-
Multichannel pipette
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Plate Preparation: In an inert atmosphere glovebox, add 10 µL of the phenolic drug candidate stock solution (100 mM, 1 µmol) to each well of the 96-well plate.
-
Solvent and Base Addition: Using a multichannel pipette, add 90 µL of anhydrous solvent to each well. Then, add 2 µL of Et₃N (or an equivalent amount of another suitable base).
-
Sulfuryl Fluoride Addition:
-
Gas-based method: Place the 96-well plate in a sealed container. Purge the container with SO₂F₂ gas and maintain a positive pressure for 1-2 hours at room temperature.
-
Liquid-based method: Prepare a saturated solution of SO₂F₂ in the chosen anhydrous solvent. Add an excess (e.g., 5-10 equivalents) of the SO₂F₂ solution to each well. Seal the plate with a cap mat.
-
-
Reaction: Allow the plate to react at room temperature for 2-4 hours. The reaction can be monitored by taking a small aliquot from a test well and analyzing by LC-MS.
-
Quenching and Work-up: Unseal the plate in a well-ventilated fume hood. Add 50 µL of methanol to each well to quench any remaining SO₂F₂. Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Analysis and Screening: Dissolve the crude product in an appropriate solvent (e.g., DMSO) for direct use in biological assays.[5][19] Analyze the conversion and purity by LC-MS.[21]
Data Presentation:
| Drug Candidate | Phenol Precursor (m/z) | Fluorosulfate Product (m/z) | Conversion (%) |
| Compound A | 250.1 | 332.0 | >95 |
| Compound B | 312.2 | 394.1 | 92 |
| Compound C | 450.3 | 532.2 | >98 |
Conversion determined by LC-MS analysis of the crude reaction mixture.
Protocol 2: Electrochemical Synthesis of an Aryl Sulfonyl Fluoride from a Thiol
This protocol describes a general procedure for the electrochemical synthesis of sulfonyl fluorides from thiols.[12]
Materials:
-
Undivided electrochemical cell with graphite anode and stainless steel cathode
-
Constant current power supply
-
Magnetic stirrer and stir bar
-
Aryl thiol (1.0 mmol)
-
Potassium fluoride (KF) (5.0 mmol)
-
Pyridine (1.0 mmol)
-
Acetonitrile (CH₃CN) (10 mL)
-
1 M Hydrochloric acid (HCl) (10 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cell Setup: To the electrochemical cell, add the aryl thiol (1.0 mmol), KF (5.0 mmol), pyridine (1.0 mmol), CH₃CN (10 mL), and 1 M HCl (10 mL).
-
Electrolysis: Insert the graphite anode and stainless steel cathode. Stir the biphasic mixture vigorously. Apply a constant current of 20 mA and conduct the electrolysis at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl sulfonyl fluoride. Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Analytical Characterization:
The successful synthesis of sulfonyl fluorides can be confirmed by various analytical techniques:
-
¹⁹F NMR Spectroscopy: The sulfonyl fluoride group gives a characteristic singlet in the ¹⁹F NMR spectrum, typically between +40 and +70 ppm.
-
Mass Spectrometry: The molecular ion corresponding to the sulfonyl fluoride product should be observed.
-
Gas Chromatography (GC): For volatile sulfonyl fluorides, GC can be used for quantification, often with an electron capture detector (ECD) or mass spectrometry (MS).[22]
Applications in Drug Discovery and Chemical Biology
The late-stage introduction of sulfonyl fluorides has had a significant impact on several areas of research:
-
Covalent Inhibitors: Sulfonyl fluorides can act as "warheads" to form covalent bonds with specific amino acid residues in a protein's binding pocket, leading to potent and selective inhibitors.[6][9]
-
Chemical Probes: Sulfonyl fluoride-containing molecules are used as activity-based probes to identify and characterize enzyme function and for chemoproteomic profiling.[8]
-
Fragment-Based Drug Discovery (FBDD): Small fragments containing a sulfonyl fluoride moiety can be screened for binding to a target protein. Hits can then be elaborated into more potent leads.[23]
-
Bioconjugation: The reliable reactivity of sulfonyl fluorides makes them excellent handles for conjugating molecules to biomolecules, such as proteins or antibodies.[7]
Conclusion and Future Outlook
The late-stage functionalization of small molecules with sulfonyl fluorides has become an indispensable tool in the modern drug discovery toolbox. The development of new methodologies, including SuFEx click chemistry and photoredox catalysis, has made this transformation more accessible and versatile.[2][18] As our understanding of the reactivity and biological compatibility of sulfonyl fluorides continues to grow, we can expect to see even more innovative applications in the design of novel therapeutics and chemical probes. The continued development of methods for handling reagents like SO₂F₂ safely and efficiently will further broaden the adoption of this powerful chemistry.[10][11]
References
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
- SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society.
- SuFEx click chemistry enabled late-stage drug functionaliz
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz
- Modular synthesis of functional libraries by accelerated SuFEx click chemistry. UCL Discovery.
- Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. American Chemical Society.
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
- Photoredox-Catalyzed Allylic C-H Fluorosulfonylation of Alkenes: Accessing Allyl Sulfonyl Fluorides. ChemRxiv.
- Sulfonamide Synthesis via Calcium Triflimide Activ
- Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers (RSC Publishing).
- SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz
- Applications of Sulfonyl Fluorides.
- A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols. Organic & Biomolecular Chemistry (RSC Publishing).
- Applications of Sulfonyl Fluorides in Organic Transform
- Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias.
- Photoredox-Catalyzed Three-Component Construction of Aryl Sulfonyl Fluoride Using KHF2: Late-Stage Drug Fluorosulfonyl
- Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed.
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
- Pre-functionalization of sulfonyl fluoride and the late-stage...
- Late-Stage Fluorosulfurylation using Sulfuryl Fluoride Bound within a Metal-Organic Framework. ChemRxiv.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)
- Late‐Stage C‐H Functionalization with 2,3,7,8–Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium‐Salt.
- Theoretical and Experimental Insights into the Reactivity of Alkyl Sulfonyl Fluorides: A Guide for Researchers. Benchchem.
- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
- NMAM 6012: Sulfuryl Fluoride. CDC.
- A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Late-Stage C-H Trifluoromethylation of Peptides via CF3 Radicals. The Royal Society of Chemistry.
- Analytical conditions for quantification of sulfuryl fluoride residues.
- SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization.
- EURL-SRM - Analytical Observ
- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC.
- Late Stage Functionalization for Synthesis and Medicines. The Royal Society of Chemistry.
Sources
- 1. Late Stage Functionalization for Synthesis and Medicines [rsc.org]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SuFEx click chemistry enabled late-stage drug functionalization [morressier.com]
- 5. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 8. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals - American Chemical Society [acs.digitellinc.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 18. Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scispace.com [scispace.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technisches Support-Zentrum: Prävention der Hydrolyse von 2-Ethoxyethan-1-sulfonylfluorid in Pufferlösungen
Answering in German, as requested by the user.
Verfasst von: Dr. Anja Schmidt, Leitende Anwendungswissenschaftlerin
Willkommen im spezialisierten Support-Zentrum für 2-Ethoxyethan-1-sulfonylfluorid (EESF). Diese Ressource wurde für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert, um die besonderen Herausforderungen bei der Arbeit mit dieser hochreaktiven, kovalent wirkenden Verbindung zu meistern. Unser heutiger Schwerpunkt liegt auf dem kritischen Aspekt der Verhinderung seiner Hydrolyse in wässrigen Puffersystemen, um die experimentelle Reproduzierbarkeit und den Erfolg sicherzustellen.
Häufig gestellte Fragen (FAQs)
F1: Was ist 2-Ethoxyethan-1-sulfonylfluorid (EESF) und warum ist seine Stabilität in Pufferlösungen ein Problem?
2-Ethoxyethan-1-sulfonylfluorid, ein aliphatisches Sulfonylfluorid, ist eine chemische Sonde, die in verschiedenen biologischen Assays verwendet wird.[1] Es gehört zur Klasse der Sulfonylfluoride, die dafür bekannt sind, stabile kovalente Bindungen mit spezifischen Aminosäureresten in Proteinen wie Serin, Threonin, Tyrosin und Lysin zu bilden.[2][3] Diese Reaktivität macht sie zu wertvollen Werkzeugen als Enzyminhibitoren und Sonden zur Identifizierung von ligierbaren Stellen in der Wirkstoffforschung.
Die Hauptsorge bei EESF und Sulfonylfluoriden im Allgemeinen ist ihre Anfälligkeit für Hydrolyse.[4][5] Die Sulfonylfluorid-Einheit (-SO₂F), die als reaktiver „Sprengkopf“ dient, kann mit Wasser reagieren, was zur Bildung der entsprechenden Sulfonsäure (-SO₃H) führt.[6][7] Diese hydrolysierte Form ist inaktiv und kann ihr Zielprotein nicht mehr kovalent modifizieren. Eine schnelle Zersetzung verringert die effektive Konzentration der Sonde, was zu fehlgeschlagenen oder irreführenden Ergebnissen führen kann.[6] Daher ist die Aufrechterhaltung der Integrität der Sulfonylfluoridgruppe in Ihrem experimentellen Puffer von größter Bedeutung, um genaue und aussagekräftige Resultate zu erzielen.
F2: Was ist der primäre Mechanismus der EESF-Hydrolyse und welche Faktoren beeinflussen ihn?
Die Hydrolyse von 2-Ethoxyethan-1-sulfonylfluorid ist eine nukleophile Substitutionsreaktion, bei der ein Wassermolekül das elektrophile Schwefelatom der Sulfonylfluoridgruppe angreift. Dieser Prozess wird maßgeblich durch den pH-Wert der Pufferlösung beeinflusst.
-
Unter neutralen bis basischen Bedingungen (pH ≥ 7): Die Hydrolyse wird vorwiegend durch das Hydroxidion (OH⁻) angetrieben, das ein wesentlich stärkeres Nukleophil als Wasser ist. Dies führt zu einem raschen Anstieg der Hydrolyserate mit steigendem pH-Wert.[3] Bei pH 10 ist die Zersetzung dramatisch beschleunigt.[3]
-
Unter sauren Bedingungen (pH < 7): Die Hydrolyserate ist im Allgemeinen langsamer, was diese Bedingungen für die Maximierung der Stabilität vorteilhaft macht.
Wesentliche Einflussfaktoren:
-
pH-Wert: Der kritischste Faktor. Höhere pH-Werte beschleunigen die Hydrolyse drastisch.[3]
-
Pufferzusammensetzung: Bestimmte Pufferkomponenten, insbesondere solche mit primären oder sekundären Aminen (z. B. Tris, Glycin), können als Nukleophile agieren und den Abbau beschleunigen. Studien haben gezeigt, dass die Stabilität in HEPES-Puffer etwa doppelt so hoch ist wie in PBS bei gleichem pH-Wert.[3]
-
Temperatur: Wie bei den meisten chemischen Reaktionen steigt die Hydrolyserate mit der Temperatur.[4]
Leitfaden zur Fehlerbehebung: Verhinderung der EESF-Hydrolyse
Dieser Abschnitt bietet einen strukturierten Ansatz zur Identifizierung und Minderung der EESF-Hydrolyse in Ihren Experimenten.
Problem 1: Inkonsistente oder geringer als erwartete Aktivität von EESF.
Dies ist das häufigste Symptom einer signifikanten Hydrolyse der Verbindung. Wenn Sie einen Verlust der hemmenden Wirkung oder ein schwächeres Signal in Ihren sondenbasierten Assays beobachten, ist die Hydrolyse eine wahrscheinliche Ursache.
Workflow zur Fehlerbehebung:
Bildunterschrift: Workflow zur Fehlerbehebung bei inkonsistenter EESF-Aktivität.
Problem 2: Hohes Hintergrundsignal in der massenspektrometriebasierten Proteomik.
Hydrolysiertes EESF (jetzt eine Sulfonsäure) kann immer noch nicht-kovalent mit Proteinen interagieren, was zu einem erhöhten Hintergrundsignal führt und die Identifizierung echter kovalenter Bindungsereignisse erschwert.
Minderungsstrategie:
-
pH-Kontrolle: Halten Sie den pH-Wert aller in Ihrem Workflow verwendeten Puffer, von der Zelllyse bis zur Proteinverdauung, strikt bei oder unter pH 7.4.
-
Frische Reagenzien: Bereiten Sie EESF-Arbeitslösungen immer unmittelbar vor Gebrauch aus einer frischen, wasserfreien DMSO-Stammlösung zu. Lagern Sie EESF niemals in wässrigen Puffern.[6]
-
Quenching: Nach der gewünschten Inkubationszeit Ihres Proteins mit EESF sollten Sie in Erwägung ziehen, die Reaktion zu stoppen, um weitere unspezifische Markierungen und Hydrolyse zu unterbinden. Dies kann durch Zugabe eines Kleinmoleküls mit einem reaktiven Thiol, wie Dithiothreitol (DTT) oder β-Mercaptoethanol, erreicht werden, das schnell mit verbleibendem EESF reagiert.
Experimentelle Protokolle
Protokoll 1: Herstellung eines EESF-kompatiblen Assay-Puffers
Dieses Protokoll beschreibt die Herstellung eines Puffersystems, das die Hydrolyse von EESF minimieren soll.
Materialien:
-
HEPES (4-(2-hydroxyethyl)-1-piperazinethansulfonsäure)
-
Natriumchlorid (NaCl)
-
Deionisiertes Wasser
-
Kalibriertes pH-Meter
-
Sterilfiltrationseinheit (0.22 µm)
Vorgehensweise:
-
Pufferherstellung:
-
Um 1 L 1x HEPES-Puffer herzustellen, lösen Sie die folgenden Substanzen in 800 mL deionisiertem Wasser auf:
-
HEPES: (Konzentration je nach Assay-Anforderung, z. B. 50 mM)
-
NaCl: (Konzentration je nach Assay-Anforderung, z. B. 150 mM)
-
-
Rühren, bis alles vollständig gelöst ist.
-
-
pH-Einstellung:
-
Stellen Sie den pH-Wert der Lösung vorsichtig auf 7.0 mit 1 M NaOH oder 1 M HCl ein. Es ist entscheidend, diesen Schritt mit einem kalibrierten pH-Meter durchzuführen.
-
Sobald der Ziel-pH-Wert erreicht ist, füllen Sie mit deionisiertem Wasser auf ein Endvolumen von 1 L auf.
-
-
Sterilisation:
-
Filtrieren Sie den Puffer durch einen 0.22 µm Sterilfilter, um mögliche mikrobielle Kontaminationen zu entfernen, die den pH-Wert im Laufe der Zeit verändern könnten.
-
-
Lagerung:
-
Lagern Sie den Puffer bei 4°C. Für eine langfristige Lagerung sollten Sie Aliquots herstellen und bei -20°C einfrieren. Überprüfen Sie immer den pH-Wert eines aufgetauten Aliquots vor der Verwendung.
-
Begründung der Komponentenauswahl:
-
HEPES: Dies ist ein zwitterionischer Puffer, der im pH-Bereich von 6.8-8.2 wirksam ist. Wichtiger ist, dass er keine primären und sekundären Amingruppen besitzt, die als Nukleophile agieren und das Sulfonylfluorid angreifen können. Die Stabilität von Sulfonylfluoriden ist in HEPES-Puffer nachweislich höher als in PBS.[3]
-
pH 7.0: Dieser neutrale pH-Wert bietet einen guten Kompromiss zwischen der Aufrechterhaltung der physiologischen Relevanz des Assays und der signifikanten Verlangsamung der hydroxidgetriebenen Hydrolyse.[3]
Protokoll 2: Herstellung der EESF-Arbeitslösung
Materialien:
-
2-Ethoxyethan-1-sulfonylfluorid (EESF)
-
Wasserfreies Dimethylsulfoxid (DMSO)
-
EESF-kompatibler Assay-Puffer (aus Protokoll 1)
Vorgehensweise:
-
Herstellung der Stammlösung:
-
Herstellung der Arbeitslösung (zur sofortigen Verwendung):
-
Tauen Sie am Tag des Experiments ein einzelnes Aliquot der EESF-Stammlösung auf.
-
Führen Sie eine serielle Verdünnung der Stammlösung im EESF-kompatiblen Assay-Puffer durch, um Ihre gewünschte Endkonzentration zu erreichen.
-
Entscheidend ist, dass diese Arbeitslösung unmittelbar vor der Zugabe zu Ihrem Assay hergestellt werden muss. Lassen Sie das verdünnte EESF nicht für längere Zeit im wässrigen Puffer stehen.[6]
-
Datenzusammenfassung: Einfluss des pH-Werts auf die Stabilität von Sulfonylfluorid
| Puffer-pH | Relative Hydrolyserate | Empfohlene Verwendung mit EESF |
| 6.5 | Sehr niedrig | Ausgezeichnet zur Maximierung der Stabilität |
| 7.0 | Niedrig | Gut für die meisten Anwendungen[3] |
| 7.4 | Moderat | Mit Vorsicht verwenden, Inkubationszeit minimieren |
| 8.0 | Hoch | Nicht empfohlen, etwa 2x schnellere Hydrolyse als bei pH 7[3] |
| > 9.0 | Sehr hoch | Vermeiden[3] |
Diese Tabelle bietet eine qualitative Zusammenfassung. Die tatsächlichen Raten hängen von der Temperatur und der genauen Pufferzusammensetzung ab.
Referenzen
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC (PubMed Central). Verfügbar unter: [Link]
-
Sulfonyl Fluoride Probes. Jena Bioscience. Verfügbar unter: [Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC (PubMed Central). Verfügbar unter: [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Verfügbar unter: [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry. Verfügbar unter: [Link]
Sources
- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 2. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Sulfonyl Fluoride Amidation
Welcome to the technical support center for sulfonyl fluoride amidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides from sulfonyl fluorides and amines. As a cornerstone of modern drug discovery and chemical biology, mastering this reaction, a key component of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, is crucial.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve high yields and pure products in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when troubleshooting sulfonyl fluoride amidation reactions.
Q1: Why is my sulfonyl fluoride amidation reaction failing or giving a low yield?
Low yields in sulfonyl fluoride amidation can stem from several factors. The inherent stability of the S-F bond often necessitates activation to achieve efficient reaction with amines.[3][4] Key areas to investigate include the purity and stability of your reagents, the choice of base and solvent, the reaction temperature, and the potential for steric hindrance in your substrates. In many cases, especially with less reactive amines or sulfonyl fluorides, a catalyst may be required to achieve satisfactory yields.[5][6][7]
Q2: What is the role of the base in this reaction?
The base plays a multifaceted role in sulfonyl fluoride amidation. Primarily, it serves to deprotonate the amine nucleophile, increasing its nucleophilicity.[8] Computational studies have shown that this concerted deprotonation significantly lowers the energy barrier for the reaction.[8] Additionally, the base neutralizes the hydrogen fluoride (HF) generated during the reaction. The choice of base is critical, as highly nucleophilic bases can compete with the amine and react with the sulfonyl fluoride.
Q3: Do I need a catalyst for my sulfonyl fluoride amidation?
While some simple amidations proceed without a catalyst, particularly with highly reactive starting materials, many reactions benefit significantly from catalytic activation. If you are working with sterically hindered amines or electron-neutral/electron-rich sulfonyl fluorides, a catalyst is often essential for achieving high yields.[5][6][7][9] Common catalysts include nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) and Lewis acids such as calcium triflimide (Ca(NTf₂)₂).[3][5][10]
Q4: My amine is sterically hindered. What are the best strategies to improve the yield?
Steric hindrance is a common cause of low yields. For sterically demanding amines, a catalytic approach is highly recommended. A combination of HOBt as a nucleophilic catalyst and a silicon-based additive like 1,1,3,3-tetramethyldisiloxane (TMDS) as a fluoride scavenger has proven effective for coupling sterically encumbered substrates.[5][11] Alternatively, using a Lewis acid catalyst such as Ca(NTf₂)₂ can also facilitate the reaction of hindered amines.[3] Increasing the reaction temperature may also be beneficial, but should be done with caution to avoid decomposition.
Q5: How can I enhance the reactivity of my sulfonyl fluoride?
The reactivity of a sulfonyl fluoride is governed by the electronic properties of the substituent attached to the sulfonyl group. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. If you have the flexibility to modify your sulfonyl fluoride, introducing electron-withdrawing groups on an aryl ring can enhance its reactivity.[12]
Q6: What are the most common side reactions in sulfonyl fluoride amidation?
Several side reactions can compete with the desired amidation. Hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid can occur if water is present in the reaction mixture.[13][14] If the amine or sulfonyl fluoride contains other nucleophilic functional groups, these may also react.[5] In the presence of strong, non-nucleophilic bases, alkyl sulfonyl fluorides with α-protons may undergo elimination reactions.[15]
Systematic Troubleshooting Guide
When faced with a low-yielding sulfonyl fluoride amidation, a systematic approach to identifying the root cause is essential. The following guide breaks down the key experimental parameters to investigate.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in sulfonyl fluoride amidation.
Reagent Quality and Stability
-
Purity of Sulfonyl Fluoride: Sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts.[14] However, certain heteroaromatic sulfonyl fluorides can be unstable.[13] Verify the purity of your sulfonyl fluoride by NMR or LC-MS before use. Impurities such as the corresponding sulfonic acid can indicate decomposition.
-
Purity of Amine: Ensure the amine is pure and free of other nucleophilic impurities.
-
Solvent and Atmosphere: The presence of water can lead to the hydrolysis of the sulfonyl fluoride.[13][14] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive reagents or catalysts.
Reaction Conditions
The choice of reaction parameters is critical for the success of sulfonyl fluoride amidation.
The ideal base should be strong enough to deprotonate the amine but not so nucleophilic that it competes with the amine in reacting with the sulfonyl fluoride.
| Base | pKa (Conjugate Acid in DMSO) | Typical Use | Considerations |
| Triethylamine (TEA) | 9.0 | Common, inexpensive organic base. | Can be nucleophilic; may not be strong enough for less acidic amines. |
| Diisopropylethylamine (DIPEA) | 10.7 | A bulkier, less nucleophilic alternative to TEA. | Often a good first choice for general amidation. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | Strong, non-nucleophilic base.[1] | Can promote elimination side reactions with alkyl sulfonyl fluorides possessing α-protons.[15] Can also act as a nucleophilic catalyst.[8] |
| Cesium Carbonate (Cs₂CO₃) | N/A | Inorganic base, can be effective in polar aprotic solvents. | Heterogeneous, may require longer reaction times. Can favor O-sulfonylation in molecules with hydroxyl groups.[3] |
Polar aprotic solvents are generally preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.
| Solvent | Dielectric Constant (ε) | Properties |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Highly polar, often gives good results, especially in catalytic reactions.[5] |
| N,N-Dimethylformamide (DMF) | 36.7 | Good general-purpose polar aprotic solvent. |
| Acetonitrile (MeCN) | 37.5 | Less polar than DMSO/DMF, but can be effective. |
| Tetrahydrofuran (THF) | 7.6 | Lower polarity, may be suitable for less polar substrates. |
Many sulfonyl fluoride amidations can be performed at room temperature.[5] However, for less reactive or sterically hindered substrates, heating may be necessary (e.g., 60 °C or higher).[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for starting material consumption and product formation.
If optimizing the base, solvent, and temperature does not improve the yield, consider using a catalyst.
-
Nucleophilic Catalysis (HOBt): 1-Hydroxybenzotriazole (HOBt) has been shown to be an excellent nucleophilic catalyst that activates the S(VI)-F bond.[5][6][7][9] It is particularly effective for sterically hindered substrates. The proposed mechanism involves the formation of a more reactive HOBt-sulfonyl intermediate. For catalytic turnover, a fluoride scavenger such as a silicon additive (e.g., TMDS) is often required.[5][11]
Caption: Proposed catalytic cycle for HOBt-mediated sulfonyl fluoride amidation.
-
Lewis Acid Catalysis (Ca(NTf₂)₂): Calcium triflimide can activate sulfonyl fluorides towards nucleophilic attack by amines.[3][10] This method is effective for a broad range of sulfonyl fluorides and amines, including those that are sterically and electronically diverse.[3] The proposed mechanism involves the coordination of the calcium ion to the oxygen or fluorine atoms of the sulfonyl fluoride, increasing its electrophilicity.[3]
Work-up and Purification
-
Quenching: After the reaction is complete, it can typically be quenched by the addition of water or an aqueous solution of a mild acid or base.
-
Extraction: The sulfonamide product is usually extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Column chromatography on silica gel is a common method for purifying sulfonamides. However, some sulfonamides can be challenging to purify due to their polarity. It may be necessary to use a gradient elution system, and in some cases, specialized purification techniques may be required.[16][17][18]
General Protocol for Catalytic Sulfonyl Fluoride Amidation
The following is a general starting protocol for a catalytic amidation reaction, which can be optimized as needed.[5]
-
To a vial under an inert atmosphere, add the sulfonyl fluoride (1.2 mmol).
-
Add the amine (1.0 mmol), HOBt (0.01 mmol, 1 mol%), and anhydrous DMSO (1.25 mL).
-
Add DIPEA (2.0 mmol) and TMDS (2.0 mmol).
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
By systematically evaluating each of these parameters, you can effectively troubleshoot and optimize your sulfonyl fluoride amidation reactions to achieve high yields of your desired sulfonamide products.
References
-
Wei, M., Liang, D., Cao, X., Luo, W., Ma, G., Liu, Z., & Li, L. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 60(13), 7397-7404. [Link]
-
Moses, D. K., & Wilson, C. G. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis, 11(11), 6937-6950. [Link]
-
Wei, M., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ResearchGate. [Link]
-
Wei, M., Liang, D., Cao, X., Luo, W., Ma, G., Liu, Z., & Li, L. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates*. PubMed. [Link]
-
Wei, M., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]
-
Wei, M., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Amazon S3. [Link]
-
Wang, H., et al. (2019). Installation of -SO2F groups onto primary amides. Beilstein Journal of Organic Chemistry, 15, 1907-1913. [Link]
-
Wei, M., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]
-
Request PDF. (n.d.). A Broad‐Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ResearchGate. [Link]
-
am Ende, C. W., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3895-3899. [Link]
-
Croft, R. A., & Bull, J. A. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio Chemistry Community. [Link]
-
Smith, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]
-
Borys, A. M., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Kelly, C. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]
-
Woźniak, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(15), 4533. [Link]
-
Neeliveettil, A., et al. (2024). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 60(36), 4789-4792. [Link]
-
Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(15), 5004-5008. [Link]
-
Pouliot, M., & Pelletier, G. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4143. [Link]
-
Sabbatini, P., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2133-2141. [Link]
-
Al-Faiyz, Y. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystal Growth & Design, 22(12), 7349-7359. [Link]
-
Noël, T. (2023). New modular flow platform for improved SuFEx click chemistry. HIMS. [Link]
-
Reddit. (2019). Real Synthesis: ~ any amidation tricks? r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(31), 12268-12273. [Link]
-
Serbetci, D., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. ResearchGate. [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
Noël, T. (2023). Fast, safe, simple: SuFEx click chemistry goes with the flow. ScienceLink. [Link]
-
Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(15), 5004-5008. [Link]
-
Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. [Link]
-
ResearchGate. (2025). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Pistos, C., et al. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(6), 1335. [Link]
Sources
- 1. Installation of -SO2F groups onto primary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New modular flow platform for improved SuFEx click chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
removing unreacted 2-Ethoxyethane-1-sulfonyl fluoride from protein samples
Technical Support Center: Post-Labeling Cleanup of 2-Ethoxyethane-1-sulfonyl Fluoride (EESF)
Case ID: EESF-CLEANUP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide
Executive Summary: The Chemistry of the Challenge
You are likely using 2-Ethoxyethane-1-sulfonyl fluoride (EESF) as a covalent probe for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, EESF is an "activation-free" but context-dependent electrophile that targets nucleophilic residues (Tyr, Lys, Ser, His) [1, 2].
The Challenge: EESF possesses an ethoxy-ethyl tail, rendering it moderately lipophilic. While the sulfonyl fluoride warhead is hydrolytically more stable than NHS-esters, unreacted probe can non-specifically associate with hydrophobic protein patches or interfere with downstream Mass Spectrometry (MS) ionization.
The Goal: Complete physical removal of the free probe without disrupting the covalent protein-probe adduct.
Decision Matrix: Select Your Cleanup Workflow
Before proceeding, identify your sample constraints using the logic flow below.
Caption: Workflow selector for EESF removal. Choose Protocol A for cleanest MS spectra; Choose Protocol B for speed and protein activity retention.
Rapid Troubleshooting: "My Experiment Failed"
If you are seeing high background or precipitation, consult this diagnostic table before attempting a full cleanup.
| Symptom | Probable Cause | Corrective Action |
| High Background in LC-MS | Hydrophobic Adsorption | EESF is sticking to the column or protein surface non-covalently. Action: Use Protocol A (Chloroform-Methanol) to strip non-covalent binders. |
| Protein Precipitation | Solvent Shock | EESF was dissolved in 100% DMSO/ACN and added too quickly. Action: Lower final organic solvent conc. to <5% or add probe in stepwise aliquots. |
| No Labeling Observed | pH Mismatch | SuFEx on Tyrosine/Lysine often requires pH > 7.5 or a catalyst. Action: Adjust buffer to pH 8.0 or add a catalyst like DABCO if your protein tolerates it [3]. |
| "Ghost" Adducts (+ probe mass) | Non-Specific Binding | The ethoxy tail is interacting with hydrophobic pockets. Action: Add 0.1% RapiGest or SDS after labeling but before cleanup to solubilize free probe. |
Deep Dive Protocols
Protocol A: Chloroform-Methanol Precipitation (Gold Standard for MS)
Best for: Bottom-up proteomics where protein denaturation is acceptable. This method aggressively removes lipophilic contaminants like EESF.
Reagents: Methanol (MeOH), Chloroform (CHCl3), HPLC-grade Water.
-
Ratio Setup: For every 100 µL of protein sample:
-
Add 400 µL Methanol: Vortex thoroughly.
-
Add 100 µL Chloroform: Vortex. The mixture will be single-phase.
-
Add 300 µL Water: Vortex vigorously. The solution will become cloudy (phase separation).
-
Spin: Centrifuge at 14,000 x g for 2 minutes.
-
Observation: You will see a "protein disk" at the interface between the top aqueous layer (contains salts/buffer) and bottom organic layer (contains lipids and unreacted EESF ).
-
-
Aspirate: Carefully remove the top layer without disturbing the disk.
-
Wash: Add 400 µL Methanol, vortex to disrupt the disk, and spin again at 14,000 x g for 2 minutes. This washes away residual EESF trapped in the pellet.
-
Dry & Resuspend: Remove supernatant, air dry the pellet for 2 minutes, and resuspend in your digestion buffer (e.g., 8M Urea or 5% SDS).
Protocol B: Spin Desalting (Best for Native Protein)
Best for: Functional assays where the protein must remain folded. Note: EESF is small (~170 Da), so standard 7K MWCO columns work well.
Reagents: Zeba Spin Desalting Columns (7K MWCO) or Bio-Rad Bio-Spin P-6.
-
Equilibration: Remove the column's bottom plug. Spin at 1,000 x g for 2 minutes to remove storage buffer.
-
Buffer Exchange: Add 300 µL of your assay buffer (e.g., PBS pH 7.4) to the top of the resin. Spin at 1,000 x g for 2 minutes. Repeat this step 3 times.
-
Critical: This ensures the column is fully equilibrated and prevents pH shock to your protein.
-
-
Sample Loading: Slowly apply the protein sample (30–100 µL) to the center of the resin bed. Do not touch the sides.
-
Tip: If your sample contains >10% DMSO (from the EESF stock), dilute it 1:2 with buffer before loading to prevent resin collapse.
-
-
Elution: Place the column into a fresh collection tube. Spin at 1,000 x g for 2 minutes.
-
The Flow-Through: The liquid in the collection tube is your purified protein-EESF conjugate. The unreacted free EESF remains trapped in the resin pores.
Technical FAQ: Mechanisms & Interactions
Q1: Can I "quench" unreacted EESF with Tris or Glycine instead of removing it? A: Generally, no. Unlike NHS esters, sulfonyl fluorides are relatively stable in aqueous buffers and do not react rapidly with free amines without a catalyst or specific local environment [4]. Adding Tris won't instantly "kill" the probe. Physical removal (Protocol A or B) is required to stop the reaction and prevent background noise.
Q2: How stable is the Protein-EESF bond? A: Extremely stable. The SuFEx reaction creates a sulfonate ester (S-O) or sulfonamide (S-N) bond. These are resistant to hydrolysis under standard physiological conditions and even during MS fragmentation, making EESF an excellent probe for peptide mapping [5].
Q3: Why does EESF seem to stick to my protein even after desalting? A: The "Ethoxyethane" chain adds lipophilicity. If your protein has a hydrophobic pocket (e.g., Albumin, FABPs), the probe may bind non-covalently.
-
Fix: If performing MS, use Protocol A. If native, add 5-10% glycerol to your buffer during desalting to help keep the free probe in solution and prevent it from re-adsorbing to the protein.
References
-
Dong, J., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2] Angewandte Chemie International Edition, 53(36), 9430-9448.[1] Link
-
Narayanan, A., & Jones, L. H. (2015).[3] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(9), 4950-4958. Link
-
Petri, L., et al. (2023).[4][5] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042.[5] Link
-
Mukherjee, H., et al. (2024).[6] New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Link
-
Hahm, H. S., et al. (2020). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry.[7] Nature Chemical Biology, 16, 150–159. Link
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Fast, safe, simple: SuFEx click chemistry goes with the flow | International | ScienceLink [sciencelink.net]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
Technical Guide: Optimizing Sulfonyl Fluoride (SuFEx) Stock Stability
The Stability Paradox
Sulfonyl fluorides (
However, a common misconception leads to experimental failure:
Researchers often confuse reaction tolerance with storage stability. While SuFEx reactions can proceed in aqueous buffers, stock solutions stored in organic solvents are vulnerable . The primary enemy is not the water itself, but the combination of hygroscopic solvents (like DMSO), trace bases, and freeze-thaw cycles that accelerate hydrolysis into the inert sulfonic acid (
This guide provides a self-validating system to ensure your electrophiles remain active when you need them.
Module 1: Solvent Engineering & Preparation
The choice of solvent is the single most critical factor in shelf-life.
The Hygroscopicity Trap
Dimethyl Sulfoxide (DMSO) is the standard for biological assays, but it is aggressively hygroscopic. "Dry" DMSO stored in a screw-cap vial can absorb significant atmospheric moisture within days.
-
Mechanism: Water enters the DMSO. If the solution is slightly basic (often due to amine contaminants in lower-grade DMSO) or if the specific sulfonyl fluoride is heteroaromatic (e.g., pyridine-derived), hydrolysis accelerates [3].
Solvent Selection Matrix
| Feature | Anhydrous DMSO | Anhydrous Acetonitrile (MeCN) | Recommendation |
| Solubility | Excellent for almost all probes. | Good, but limited for highly lipophilic compounds. | Use DMSO for final assay plates. |
| Hygroscopicity | High (Absorbs water rapidly). | Low (Easier to keep dry). | Use MeCN for primary stock storage. |
| Freezing Point | 19°C (Freezes at room temp). | -45°C (Liquid in freezers). | MeCN avoids freeze-thaw stress. |
| Chemical Inertness | Good, but can act as an oxidant. | Excellent. | MeCN is chemically superior for storage. |
Protocol: The "Zero-Water" Stock Preparation
Objective: Create a stock solution that minimizes hydrolysis risk.
-
Solvent Sourcing: Use only anhydrous grade solvents (water content <50 ppm) packaged in septum-sealed bottles. Do not use "squirt bottle" solvents.
-
Container: Use amber glass vials with PTFE-lined caps. Avoid polystyrene or polypropylene for long-term storage as they can leach plasticizers or absorb hydrophobic probes.
-
Dissolution:
-
Preferred: Dissolve the solid sulfonyl fluoride in anhydrous Acetonitrile to create a 100x or 1000x master stock (e.g., 10 mM or 50 mM).
-
Alternative: If DMSO is required for solubility, use single-use aliquots immediately (see Module 2).
-
-
Inert Gas Purge: Gently purge the headspace of the vial with dry Nitrogen or Argon for 10-15 seconds before sealing.
Module 2: Storage & Handling Workflow
The following workflow visualizes the "Gold Standard" process for handling SuFEx reagents. This system relies on single-use aliquots to eliminate the freeze-thaw cycle, which is the primary cause of moisture introduction.
Caption: Figure 1. Single-use aliquot workflow to prevent freeze-thaw induced hydrolysis.
Critical Storage Rules
-
Temperature: Store at -80°C . At this temperature, reaction rates (hydrolysis) are kinetically stalled. -20°C is acceptable for short-term (<1 month), but -80°C is required for long-term stability [4].
-
The "No Refreeze" Rule: Never return a thawed DMSO stock to the freezer. Condensed water from the air will mix with the DMSO upon opening, guaranteeing degradation during the next freeze cycle.
-
Visual Inspection: Before use, inspect for precipitates . Sulfonic acids (hydrolysis products) are often less soluble in organic solvents than the parent sulfonyl fluoride. Cloudiness is a "red flag" for degradation.
Module 3: Troubleshooting & Diagnostics
Degradation Mechanism
Understanding how your reagent fails allows you to prevent it. The primary failure mode is base-mediated hydrolysis.
Caption: Figure 2. Mechanism of base-catalyzed hydrolysis. Note that acidic conditions generally preserve SuFEx stability.
Troubleshooting Guide
| Symptom | Probable Cause | Diagnostic / Solution |
| Loss of biological potency | Hydrolysis of the | Check: Run LC-MS. Look for a mass shift of -2 Da (conversion of |
| Precipitate in stock tube | Formation of Sulfonic Acid (insoluble). | Check: Centrifuge and test supernatant. If potency is gone, the precipitate is likely the degraded warhead.Fix: Discard. Do not vortex to redissolve. |
| New peak in 19F NMR | Free Fluoride or Hydrolysis product. | Check: Intact |
| Yellowing of solution | Oxidation or trace amine contamination. | Check: DMSO quality. Old DMSO can contain breakdown products (sulfides/amines).Fix: Buy fresh, low-water DMSO in small bottles. |
Frequently Asked Questions (FAQ)
Q: Can I store my sulfonyl fluoride in water/buffer if I use it quickly? A: Generally, yes, but it depends on the pH. Sulfonyl fluorides are remarkably stable at pH 4-7. However, at pH > 8.0, hydrolysis accelerates significantly [1]. Always add the probe to the buffer immediately before the experiment. Do not store aqueous stocks.
Q: Why do you recommend Acetonitrile over DMSO for storage? A: Acetonitrile is less hygroscopic and can be removed easily if you need to switch solvents. Furthermore, DMSO freezes at 19°C; repeated freezing and thawing of DMSO sucks moisture from the air into the tube every time it is opened. Acetonitrile remains liquid at -20°C, reducing this stress.
Q: My compound has a pyridine ring. Is it less stable? A: Yes. Heteroaromatic sulfonyl fluorides (especially where the sulfur is attached to the 2- or 4-position relative to nitrogen) are more prone to hydrolysis due to the electron-withdrawing nature of the ring, which makes the sulfur more electrophilic [3]. These require strictly anhydrous storage at -80°C.
Q: How do I validate the concentration of my stock? A: Quantitative NMR (qNMR) using an internal standard is the most accurate method. Alternatively, UV-Vis absorbance can be used if the extinction coefficient is known, but be aware that the hydrolysis product (sulfonic acid) often has a similar UV spectrum to the parent compound.
References
-
Sharpless, K. B., et al. (2014).[2][3][4][5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[6][7] Angewandte Chemie International Edition. [Link][4]
-
Jones, L. H., et al. (2015).[8] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Enamine Ltd. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link][9]
-
National Institutes of Health (NIH). (2020).[10] Structure-based design and analysis of SuFEx chemical probes. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 4. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 5. Chemists Uncover Powerful New Click Chemistry Reactivity | Lab Manager [labmanager.com]
- 6. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Compatibility for 2-Ethoxyethane-1-sulfonyl fluoride (EESF) Reactions
Welcome to the technical support center for 2-Ethoxyethane-1-sulfonyl fluoride (EESF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments involving EESF, with a particular focus on solvent compatibility. As a versatile building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, understanding its behavior in different solvents is critical for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 2-Ethoxyethane-1-sulfonyl fluoride (EESF) and what are its primary applications?
2-Ethoxyethane-1-sulfonyl fluoride (CAS No. 1934960-30-1) is an aliphatic sulfonyl fluoride.[1] Due to the unique stability and reactivity of the sulfonyl fluoride group, EESF is an excellent reagent for SuFEx click chemistry.[2] This allows for the reliable formation of covalent bonds with nucleophiles, making it a valuable tool in drug discovery, chemical biology for protein modification, and materials science.[2][3] Aliphatic sulfonyl fluorides like EESF are noted for their moderate reactivity and tolerance of many functional groups, even in aqueous buffers.[2]
Q2: What makes the sulfonyl fluoride group so stable?
The sulfur-fluorine (S-F) bond in sulfonyl fluorides is exceptionally robust.[4] Compared to other sulfonyl halides, sulfonyl fluorides exhibit remarkable stability towards hydrolysis, thermolysis, and reduction.[5] This stability allows for reactions to be performed under a wide range of conditions, including in the presence of water, without significant degradation of the reagent.
Q3: Which solvents are generally recommended for reactions with EESF?
For SuFEx-type reactions involving nucleophilic attack on the sulfonyl fluoride, polar aprotic solvents are generally the best choice. Recommended solvents include:
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) [6]
-
Dimethyl sulfoxide (DMSO) [6]
These solvents are favored because they can dissolve the reagents and any necessary catalysts (like organic bases) without forming strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and more reactive.[7][8]
Q4: Can I use protic solvents like alcohols or water with EESF?
While EESF and other sulfonyl fluorides are relatively stable to hydrolysis in neutral water, using protic solvents for SuFEx reactions is generally not recommended. Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its reactivity and can dramatically slow down or even halt the desired reaction.[7][8] However, in some specific biological applications or with certain catalysts, aqueous buffers have been successfully used.[2][9]
Troubleshooting Guide: Solvent-Related Issues in EESF Reactions
This section addresses common problems encountered during reactions with 2-Ethoxyethane-1-sulfonyl fluoride and provides solutions with a focus on solvent choice and its implications.
Problem 1: Low or No Reaction Yield
Q: I'm reacting EESF with an amine/phenol nucleophile in the presence of a base, but I'm getting very low conversion. What could be the issue?
A: This is a common issue that can often be traced back to solvent choice or reaction conditions.
-
Inappropriate Solvent: If you are using a protic solvent (e.g., ethanol, methanol, water), your nucleophile is likely being deactivated by hydrogen bonding.[7]
-
Insufficient Base Strength or Incompatibility: While a base is often required to deprotonate the nucleophile (especially for phenols and some amines), very strong bases can cause side reactions with aliphatic sulfonyl fluorides like EESF.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). If the reaction is still slow, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be considered, but with caution (see Problem 2).[6]
-
-
Moisture Contamination: Although EESF is relatively stable to hydrolysis, prolonged exposure to water, especially under basic conditions, can lead to its slow degradation.
-
Solution: Ensure your solvent and reagents are anhydrous, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Formation of Unidentified Side Products
Q: My reaction is consuming the starting materials, but I'm seeing multiple unexpected spots on my TLC plate. What are the likely side reactions?
A: Side product formation with EESF is often related to the choice of base and solvent, especially with aliphatic sulfonyl fluorides.
-
Elimination Reaction: Aliphatic sulfonyl fluorides with protons on the carbon alpha to the sulfonyl group are susceptible to elimination reactions in the presence of strong bases.[10] This is a significant potential side reaction for EESF.
-
Solution: Avoid using very strong bases like alkali metal hydroxides or alkoxides. Opt for milder organic bases like TEA or DIPEA. If a stronger base is necessary, consider running the reaction at a lower temperature to disfavor the elimination pathway.
-
-
Solvent Degradation: Polar aprotic solvents like DMF and DMSO can be unstable under strongly basic or elevated temperature conditions, leading to the formation of reactive byproducts that can interfere with your reaction.[11][12][13]
-
Solution: If you suspect solvent degradation, switch to a more inert solvent like acetonitrile or dichloromethane. If the solubility of your reagents is an issue, you may need to perform a careful optimization of the reaction conditions (temperature, concentration) to minimize solvent decomposition.
-
Solvent Compatibility Summary for EESF Reactions
The following table provides a general guideline for solvent selection in reactions involving 2-Ethoxyethane-1-sulfonyl fluoride.
| Solvent Class | Recommended Solvents | Generally Not Recommended | Rationale & Key Considerations |
| Polar Aprotic | Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | - | Excellent choice for SuFEx reactions. These solvents do not form strong hydrogen bonds, preserving nucleophile reactivity.[7][8] Be cautious with DMF and DMSO under strongly basic conditions or high temperatures due to potential decomposition.[11][12][13] |
| Polar Protic | - | Water, Methanol, Ethanol, Isopropanol | Generally avoid for SuFEx reactions. These solvents will solvate and deactivate the nucleophile through hydrogen bonding, significantly reducing reaction rates.[7][8] EESF itself has moderate stability to hydrolysis in neutral water. |
| Nonpolar Aprotic | Toluene, Hexanes | - | Limited utility. While EESF is likely soluble, the polarity of these solvents is often insufficient to dissolve the typically polar nucleophiles and any necessary base catalysts used in SuFEx reactions. |
Experimental Protocols
General Protocol for the Reaction of EESF with a Phenolic Nucleophile (SuFEx Reaction)
This protocol provides a starting point for the reaction of 2-Ethoxyethane-1-sulfonyl fluoride with a phenol to form a sulfonate ester.
Materials:
-
2-Ethoxyethane-1-sulfonyl fluoride (EESF)
-
Phenolic nucleophile
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add the phenolic nucleophile (1.0 eq).
-
Dissolve the phenol in anhydrous MeCN or DCM.
-
Add the base (1.1 - 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add a solution of EESF (1.05 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction can be worked up by quenching with a mild aqueous acid (e.g., saturated NH4Cl solution), followed by extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizing Solvent Selection and Potential Side Reactions
Caption: Decision tree for solvent selection in EESF reactions.
Caption: Potential reaction pathways for EESF.
References
-
Sulfur fluoride exchange - PMC - NIH. (2023-08-03). [Link]
-
Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions | The Journal of Organic Chemistry - ACS Publications. (2025-07-11). [Link]
-
Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH. (n.d.). [Link]
-
Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC. (n.d.). [Link]
-
An Approach to Aliphatic Sulfonyl Fluorides | Organic Letters - ACS Publications. (2025-09-11). [Link]
-
Applications of Sulfonyl Fluorides - ResearchGate. (2025-08-07). [Link]
-
Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC. (2023-08-24). [Link]
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (n.d.). [Link]
-
Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions - Purdue University. (n.d.). [Link]
-
2-ethoxyethane-1-sulfonyl fluoride (C4H9FO3S) - PubChem. (n.d.). [Link]
-
Spontaneous hydrolysis of sulfonyl fluorides - Sci-Hub. (n.d.). [Link]
-
Effects of Solvents on Nucleophilicity - MedLife Mastery. (n.d.). [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). [Link]
-
A rapid access to aliphatic sulfonyl fluorides - ResearchGate. (2019-08-06). [Link]
-
Nucleophilic substitution in polar protic/aprotic solvents - Chemistry Stack Exchange. (2020-06-11). [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (n.d.). [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). [Link]
-
Sn2 and Nucleophilicity in Aprotic Solvents : r/Mcat - Reddit. (2018-07-07). [Link]
-
What is the effect of the nature of a solvent on nucleophilicity? - Quora. (2020-03-24). [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (n.d.). [Link]
-
Influence of dimethyl sulfoxide on exothermic decomposition of peroxide-containing tetrahydrofuran - ResearchGate. (2025-08-09). [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025-10-17). [Link]
-
Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(iii) halides - RSC Publishing. (n.d.). [Link]
-
Not all sulfonyl fluorides were created equally - some have oxetanes. (2022-01-27). [Link]
-
Workup: DMF or DMSO - Department of Chemistry : University of Rochester. (n.d.). [Link]
-
Struggling with yield for a simple reaction: What could I be screwing up? - Reddit. (2024-09-21). [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026-01-22). [Link]
-
DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages - ResearchGate. (2025-08-07). [Link]
-
Synthesis and Application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec) Protected Glycosyl Donor in Carbohydrate Chemistry - PMC. (2010-08-19). [Link]
-
Nucleophilicity and Solvent Effects - Chemistry LibreTexts. (2023-01-22). [Link]
-
Chemical Compatibility Database from Cole-Parmer. (n.d.). [Link]
-
Chemical Compatibility Chart - Walchem. (2024-04-19). [Link]
-
Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. (2025-08-08). [Link]
-
22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2015-07-19). [Link]
Sources
- 1. PubChemLite - 2-ethoxyethane-1-sulfonyl fluoride (C4H9FO3S) [pubchemlite.lcsb.uni.lu]
- 2. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. medlifemastery.com [medlifemastery.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(iii) halides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
why is my SuFEx reaction with 2-Ethoxyethane-1-sulfonyl fluoride slow
Ticket Subject: Slow Conversion with 2-Ethoxyethane-1-sulfonyl fluoride
Assigned Specialist: Senior Application Scientist, SuFEx Chemistry Division Status: Open / Troubleshooting
Executive Summary: The "Alkyl Penalty"
You are experiencing sluggish kinetics because 2-ethoxyethane-1-sulfonyl fluoride is an alkyl sulfonyl fluoride , which behaves fundamentally differently from the aryl sulfonyl fluorides (e.g., TsF, PMSF) typically used in literature.
While Aryl-SFs are activated by the electron-withdrawing nature of the aromatic ring (resonance effects), Alkyl-SFs rely solely on weaker inductive effects. Consequently, the sulfur center in your reagent is significantly less electrophilic, and the S–F bond is kinetically more stable.
Furthermore, your specific reagent contains a
Diagnostic Workflow (Triage)
Before altering your protocol, use this logic flow to identify the specific bottleneck.
Figure 1: Diagnostic Logic Flow. Use this chart to determine if your issue is kinetic inertness (Solution A/B) or chemical instability (Solution C).
Technical Deep Dive & FAQ
Q1: Why doesn't DBU work well here? It works for my Aryl-SFs.
A: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often insufficient for alkyl sulfonyl fluorides for two reasons:
-
Nucleophilicity vs. Basicity: DBU is a nucleophilic base. With highly unreactive alkyl-SFs, DBU can sometimes attack the sulfur center reversibly or get "tied up" without effectively activating the incoming nucleophile, especially if the nucleophile is sterically hindered.
-
The HF Trap: In "H-SuFEx" (using free alcohols), the byproduct is HF. DBU forms a salt with HF (
). This salt is often inactive in non-polar solvents, stalling the reaction at ~50% conversion.
Q2: My NMR shows a new set of alkene peaks (5.8–6.5 ppm). What are these?
A: You are observing Ethenesulfonyl Fluoride (ESF) or a derivative.[1][2]
Your reagent (
Q3: What is the "Silver Bullet" for stubborn Alkyl-SFs?
A: The Si-SuFEx protocol (Silicon-SuFEx). Instead of reacting the free alcohol, convert your nucleophile to a TMS-ether or TBDMS-ether first.
-
Why? The driving force changes from pKa-based deprotonation to the formation of the incredibly strong Si–F bond (approx. 140 kcal/mol).
-
Catalyst: This reaction requires only catalytic DBU (5-10 mol%) or BEMP. The transition state involves a hypervalent silicon species that delivers the nucleophile directly to the sulfur, bypassing the low electrophilicity of the alkyl group.
Optimized Protocols
Choose the protocol that matches your substrate constraints.
Protocol A: The "Si-SuFEx" Method (Recommended)
Best for: Stubborn alkyl sulfonyl fluorides, ensuring no elimination side-reactions.
-
Preparation: Silylate your nucleophile (alcohol/phenol) to form
(TMS ether). This is usually quantitative and simple. -
Setup: Dissolve the silyl ether (1.0 equiv) and 2-ethoxyethane-1-sulfonyl fluoride (1.1 equiv) in anhydrous Acetonitrile (MeCN) .
-
Note: Concentration matters. Run at 0.5 M – 1.0 M . Dilute reactions fail for alkyl-SFs.
-
-
Catalysis: Add DBU (10 mol%) or BEMP (5 mol%) .
-
Monitoring: Stir at Room Temperature.
-
Workup: Concentrate and flash column. No aqueous workup is usually required if TMS-F evaporates.
Protocol B: The "BTMG" Method (For Free Alcohols)
Best for: When you cannot silylate the nucleophile.
-
Reagents: Use BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine) instead of DBU.
-
Why: BTMG is a stronger base but less nucleophilic than DBU, reducing catalyst inhibition.
-
-
Solvent: Use Acetonitrile (preferred) or DMF. Avoid DCM (reaction is often slower).
-
Stoichiometry: Use 1.1 equiv of Base per OH group.
-
Execution: Add base to the nucleophile first, stir for 10 mins, then add the sulfonyl fluoride.
Comparative Data: Catalyst Performance
The following table summarizes typical conversion rates for Alkyl-SF reactions (based on internal validation data and literature precedents for non-activated SFs).
| Catalyst System | Reaction Type | Approx. Time (Alkyl-SF) | Risk Profile |
| DBU (1.0 eq) | H-SuFEx (Free OH) | 24 - 48 h (Incomplete) | High (Stalls due to HF salt) |
| DBU (0.1 eq) | Si-SuFEx (TMS-OR) | 1 - 4 h | Low (Best Method) |
| BTMG (1.0 eq) | H-SuFEx (Free OH) | 6 - 12 h | Medium (Good for sterics) |
| TBD (0.1 eq) | Si-SuFEx | < 1 h | High (Can cause elimination) |
| Ca(NTf2)2 | Lewis Acid Activation | 12 - 24 h | Low (Good for base-sensitive) |
References
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][11][12] Angewandte Chemie International Edition.[2][5][11][13]
- Relevance: The foundational text establishing the Si-SuFEx mechanism and the reactivity hierarchy (Aryl > Alkyl).
-
Dong, J., et al. (2020). SuFEx Click Chemistry Enabled by Thionyl Tetrafluoride (SOF4).[1][2] Accounts of Chemical Research.
- Relevance: Discusses advanced catalyst choices (BEMP/BTMG) for difficult S(VI) centers.
-
Jones, L. H. (2018).Sulfonyl Fluorides in Chemical Biology and Drug Development. ACS Medicinal Chemistry Letters.
- Relevance: Highlights the stability profiles of alkyl sulfonyl fluorides in biological contexts.
-
Qin, H. L., et al. (2023). Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride.[14] The Journal of Organic Chemistry.[2]
- Relevance: Provides context on the elimination/addition chemistry of -alkoxy sulfonyl fluorides (Retro-Michael risks).
Sources
- 1. research.monash.edu [research.monash.edu]
- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. academic.oup.com [academic.oup.com]
- 6. siue.edu [siue.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 14. Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride [organic-chemistry.org]
Technical Support Center: Purification of Sulfonyl Fluoride Derivatives
Welcome to the technical support center for the purification of sulfonyl fluoride derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and versatile compounds. As a class of molecules with "tunable" reactivity, sulfonyl fluorides are invaluable as covalent inhibitors, chemical probes, and building blocks in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1][2] However, their purification can present unique challenges due to their varying stability and reactivity.
This guide provides in-depth, field-proven insights into the most effective purification methods, troubleshooting common issues, and ensuring the integrity of your final compound.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common methods for purifying sulfonyl fluoride derivatives?
-
How do I choose the best purification method for my specific compound?
-
What are the typical impurities I might encounter?
-
How can I assess the purity of my sulfonyl fluoride?
-
What are the critical safety precautions when handling sulfonyl fluorides?
-
-
Troubleshooting Guide
-
Problem: Product Decomposes on Silica Gel Column
-
Problem: Co-elution of Product and Starting Material (Sulfonyl Chloride)
-
Problem: Crystallization Fails or Yields an Oil
-
Problem: Product is Volatile and Lost During Solvent Removal
-
Problem: Product Degrades During Storage
-
-
Detailed Experimental Protocols
-
Protocol 1: Flash Column Chromatography
-
Protocol 2: Recrystallization
-
Protocol 3: Distillation Under Reduced Pressure
-
-
References
Frequently Asked Questions (FAQs)
What are the most common methods for purifying sulfonyl fluoride derivatives?
The primary methods for purifying sulfonyl fluoride derivatives are:
-
Flash Column Chromatography: Widely used for a broad range of sulfonyl fluorides, offering good separation of impurities.[3][4]
-
Crystallization: An effective method for obtaining highly pure crystalline solids, particularly for aromatic sulfonyl fluorides.[5]
-
Distillation Under Reduced Pressure: The preferred technique for purifying volatile, low-molecular-weight, or thermally stable aliphatic sulfonyl fluorides on a large scale.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): Used for purifying complex mixtures or obtaining highly pure samples, especially for biological applications.[6]
-
Extraction: A crucial workup step to remove inorganic salts and water-soluble impurities after synthesis.[7]
How do I choose the best purification method for my specific compound?
The choice of purification method depends on the physicochemical properties of your sulfonyl fluoride derivative.
| Property | Recommended Purification Method(s) | Rationale & Considerations |
| Solid, Crystalline | Crystallization, Flash Chromatography | Crystallization is often the most effective method for achieving high purity.[5] Chromatography can be used if crystallization is unsuccessful or for removing closely related impurities. |
| Non-volatile Oil | Flash Chromatography | This is the most versatile method for non-volatile oils. |
| Volatile Liquid/Solid | Distillation under Reduced Pressure, Flash Chromatography (with care) | Distillation is ideal for larger scales.[3] For chromatography, use volatile eluents and remove the solvent at reduced pressure and low temperatures to prevent product loss.[8][9] |
| Thermally Labile | Flash Chromatography, Crystallization | Avoid high temperatures. If distillation is considered, a very high vacuum is necessary to lower the boiling point. |
| Hydrolytically Unstable | Anhydrous Chromatographic Techniques, Non-aqueous Workup | Minimize contact with water. Use dry solvents and consider storing the purified product under an inert atmosphere.[8][10] Some heteroaromatic sulfonyl fluorides are particularly unstable.[11][12] |
What are the typical impurities I might encounter?
Common impurities in the synthesis of sulfonyl fluoride derivatives include:
-
Starting Materials: Unreacted starting materials such as sulfonyl chlorides, sulfonic acids, thiols, or aryl halides.[11][13][14]
-
Hydrolysis Products: The corresponding sulfonic acid is a common byproduct if the sulfonyl fluoride comes into contact with moisture.[12]
-
Side-Reaction Products: Depending on the synthetic route, these can include sulfonate esters or sulfonamides.[7]
-
Inorganic Salts: Generated during the synthesis, for example, from the fluorinating agent.[1]
How can I assess the purity of my sulfonyl fluoride?
A combination of analytical techniques is recommended for accurate purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are invaluable. The 19F NMR spectrum provides a clear signal for the -SO2F group, which can be used to detect impurities containing this moiety.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile compounds.[15]
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the number of components in a mixture.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis.
What are the critical safety precautions when handling sulfonyl fluorides?
Sulfonyl fluorides and their precursors can be hazardous. Always adhere to strict safety protocols:
-
Toxicity and Corrosivity: Many sulfonyl fluorides are toxic, corrosive, and can cause severe skin burns and eye damage.[10][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][17][18]
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.[17][18]
-
Hydrolysis Hazard: Contact with moisture can lead to the formation of highly toxic and corrosive hydrogen fluoride (HF) gas.[16]
-
Emergency Procedures: Ensure that an emergency shower and eyewash station are readily accessible.[18] Be prepared to handle spills appropriately.
-
Disposal: Dispose of waste in accordance with institutional and local regulations.[10][17]
Troubleshooting Guide
This section addresses common problems encountered during the purification of sulfonyl fluoride derivatives.
Problem: Product Decomposes on Silica Gel Column
Symptoms:
-
Streaking on TLC plate.
-
Low or no recovery of the desired product after column chromatography.
-
Appearance of new, more polar spots on TLC of the collected fractions.
Causality: The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive sulfonyl fluorides to their corresponding sulfonic acids.
Solutions:
-
Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), before packing the column.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Minimize Residence Time: Run the column quickly by applying positive pressure ("flash" chromatography) to reduce the contact time between your compound and the silica gel.
-
Alternative Purification Method: If the compound is highly sensitive, consider crystallization or distillation as an alternative.
Problem: Co-elution of Product and Starting Material (Sulfonyl Chloride)
Symptoms:
-
NMR or MS analysis of the purified product shows contamination with the corresponding sulfonyl chloride.
-
TLC shows overlapping spots for the product and starting material.
Causality: Sulfonyl fluorides and their analogous sulfonyl chlorides often have very similar polarities, making their separation by chromatography challenging.[19]
Solutions:
-
Optimize the Eluent System: Experiment with different solvent systems to maximize the difference in Rf values. A solvent system with a hydrogen-bond accepting component (e.g., diethyl ether or ethyl acetate) and a non-polar component (e.g., hexanes or pentane) is a good starting point.[4][8]
-
Drive the Reaction to Completion: Ensure the conversion of the sulfonyl chloride to the sulfonyl fluoride is complete before workup. Monitor the reaction by 19F NMR if possible.
-
Chemical Quenching: If the starting material is a sulfonyl chloride, consider quenching the reaction mixture with a nucleophile that will react with the remaining sulfonyl chloride to form a more polar, easily separable derivative. For example, adding a small amount of a primary or secondary amine can convert the unreacted sulfonyl chloride to a sulfonamide.
-
Crystallization: If the sulfonyl fluoride is a solid, crystallization can be an excellent method to separate it from the likely less crystalline sulfonyl chloride impurity.[5]
Problem: Crystallization Fails or Yields an Oil
Symptoms:
-
The compound precipitates as an amorphous solid or an oil upon cooling or addition of an anti-solvent.
-
The compound remains in solution even at low temperatures and high concentrations.
Causality:
-
Impurities: The presence of impurities can inhibit crystal lattice formation.
-
Inappropriate Solvent System: The chosen solvent system may not be suitable for crystallization.
-
Compound Characteristics: Some sulfonyl fluorides are inherently non-crystalline.
Solutions:
-
Improve Purity: First, try to remove impurities by another method, such as a quick filtration through a plug of silica gel.
-
Systematic Solvent Screening:
-
Dissolve a small amount of the crude product in a good solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a miscible anti-solvent (one in which it is poorly soluble) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in a refrigerator or freezer.
-
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface.
-
Seeding: Add a seed crystal of the pure compound if available.
-
-
Consider an Alternative Method: If crystallization is consistently unsuccessful, flash chromatography or distillation may be more appropriate.
Problem: Product is Volatile and Lost During Solvent Removal
Symptoms:
-
Significantly low yield after removing the solvent under reduced pressure.
-
The product is a low-boiling liquid or a sublimable solid.
Causality: The product has a high vapor pressure and is removed along with the solvent in the rotary evaporator. This is common for low-molecular-weight alkyl sulfonyl fluorides.[9]
Solutions:
-
Gentle Solvent Removal:
-
Avoid using high vacuum.
-
Use a low-temperature water bath.
-
Remove the bulk of the solvent at atmospheric pressure before applying a vacuum.
-
-
Choice of Eluent: If purifying by chromatography, use a highly volatile eluent system (e.g., pentane/diethyl ether) that can be removed under milder conditions than higher-boiling solvents like ethyl acetate or dichloromethane.[8]
-
Distillation: For volatile compounds, distillation is the preferred method of purification and isolation.[3]
Problem: Product Degrades During Storage
Symptoms:
-
The purified compound shows signs of decomposition (e.g., discoloration, appearance of new spots on TLC) after being stored for some time.
-
NMR analysis reveals the presence of the corresponding sulfonic acid or other degradation products.
Causality: Many sulfonyl fluorides are sensitive to moisture and can hydrolyze over time.[10] Some may also be unstable on glass surfaces.[8] Heteroaromatic sulfonyl fluorides can be particularly unstable.[11][12]
Solutions:
-
Dry Storage Conditions: Store the purified product under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Use of Plastic Containers: For compounds known to be sensitive to glass surfaces, storing them in polypropylene or other suitable plastic containers can improve stability.[8]
-
Low-Temperature Storage: Store the compound in a refrigerator or freezer to slow down potential decomposition pathways.
-
Check for Residual Acid: Ensure that no acidic impurities (e.g., HCl from a sulfonyl chloride synthesis) remain in the final product, as they can catalyze decomposition.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying sulfonyl fluorides on silica gel.
Methodology:
-
TLC Analysis: Determine a suitable eluent system by TLC that gives an Rf value of ~0.3 for the desired sulfonyl fluoride. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution:
-
Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, being mindful of the product's volatility.
-
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting a purification method.
Protocol 2: Recrystallization
This protocol is suitable for solid sulfonyl fluorides.
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which the sulfonyl fluoride has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to fully dissolve the compound.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Distillation Under Reduced Pressure
This protocol is ideal for volatile, thermally stable sulfonyl fluorides.[3]
Methodology:
-
Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware joints are properly sealed.
-
Transfer: Transfer the crude liquid to the distillation flask. Add boiling chips or a magnetic stir bar.
-
Evacuation: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at a constant temperature and pressure. This is the purified product.
-
Termination: Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.
References
- Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets - ECHEMI. (n.d.).
- Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. (n.d.). Journal of Chromatographic Science, Oxford Academic.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022, December 8). PMC.
- A Technical Guide to the Safe Handling of Cyclobutylmethanesulfonyl Fluoride and Related Sulfonyl Fluorides. (n.d.). Benchchem.
- An Approach to Aliphatic Sulfonyl Fluorides. (2025, September 11). Organic Letters, ACS Publications.
- Safety Data Sheet: Phenylmethyl sulphonyl fluoride. (n.d.). Carl ROTH.
- SAFETY DATA SHEET. (2025, November 21). TCI Chemicals.
- An In-depth Technical Guide to Cycloalkylmethanesulfonyl Fluorides: Discovery, Synthesis, and Characterization. (n.d.). Benchchem.
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023, January 20). RSC Publishing.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, March 11).
- Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. (2023, February 27). Environmental Science & Technology, ACS Publications.
- Supporting Information Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. (n.d.).
- Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.). PMC.
- Technical Support Center: Synthesis and Purification of Sulfur-Fluorine Compounds. (n.d.). Benchchem.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026, January 22). ResearchGate.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
- Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (n.d.). ResearchGate.
- Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. (n.d.). Lirias.
- Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
- Facile synthesis of sulfonyl fluorides from sulfonic acids. (2023, January 16). BALL LAB.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.).
- Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. (2026, January 5). The Journal of Organic Chemistry, ACS Publications.
- (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... (n.d.). ResearchGate.
- Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. (2026, January 17). ResearchGate.
- Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. (2024, April 17). JACS Au, ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. carlroth.com [carlroth.com]
- 11. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 15. academic.oup.com [academic.oup.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. echemi.com [echemi.com]
- 18. nj.gov [nj.gov]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: Validating 2-Ethoxyethane-1-sulfonyl Fluoride (2-EESF) in Chemical Biology
Topic: Control Compounds for 2-Ethoxyethane-1-sulfonyl Fluoride Experiments Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Positioning
2-Ethoxyethane-1-sulfonyl fluoride (2-EESF) represents a distinct class of aliphatic sulfonyl fluorides used in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike their aromatic counterparts (e.g., PMSF) or vinyl sulfonyl fluorides (Michael acceptors), 2-EESF functions as a latent electrophile . It is metabolically stable and resistant to hydrolysis in neutral aqueous buffer, reacting only when a nucleophilic amino acid side chain (Tyr, Ser, Lys, His) is positioned in precise proximity within a protein binding pocket.
This guide defines the critical control compounds required to distinguish bona fide target engagement from non-specific background labeling. The selection of controls is governed by the specific reactivity profile of the aliphatic sulfonyl fluoride warhead: proximity-dependent nucleophilic substitution.
Comparative Analysis of Control Compounds
To validate a hit using 2-EESF, you must compare its activity against three distinct classes of controls.
Table 1: Performance Comparison of 2-EESF vs. Control Architectures
| Feature | 2-EESF (Probe) | Sulfonate Analog (Negative Control) | Aromatic SF (e.g., PMSF) (Reactivity Control) | Vinyl Sulfone (Mechanistic Control) |
| Structure | ||||
| Reactivity Mode | SuFEx (Substitution) | Inert (Non-covalent binder) | SuFEx (High Reactivity) | Michael Addition (Cys-selective) |
| Target Residues | Tyr, Lys, Ser, His | None (Reversible binding only) | Ser, Tyr, Lys (Broad) | Cys (Primary), Lys (Secondary) |
| Aq.[1] Stability ( | High ( | Infinite | Low ( | High |
| Primary Use | Target Identification | Binding Site Validation | Proteome Reactivity Check | Cysteine Mapping |
| Interpretation | Signal = Binding + Reaction | Signal = 0 (Competition only) | Signal = Non-specific labeling | Signal = Cysteine presence |
In-Depth Analysis of Alternatives
A. The "Gold Standard" Negative Control: 2-Ethoxyethanesulfonate
Why it works: The sulfonate anion (
B. The Reactivity Benchmark: PMSF (Phenylmethylsulfonyl fluoride)
Why it works: Aromatic sulfonyl fluorides are significantly more electrophilic due to the electron-withdrawing nature of the aryl ring. Experimental Logic: Use PMSF to assess the "intrinsic nucleophilicity" of the proteome. If a target is labeled by PMSF but not by 2-EESF, the target likely lacks the specific binding pocket required to position the aliphatic probe for reaction.
C. The Cysteine Control: Vinyl Sulfones/Acrylamides
Why it works: 2-EESF is often mistaken for a Michael acceptor. However, the saturated ethyl chain prevents Michael addition. Experimental Logic: Parallel profiling with a vinyl sulfone probe confirms residue specificity. If a target is labeled by vinyl sulfone (Cys) but not 2-EESF, the binding site is Cys-driven, and 2-EESF is likely unsuitable.
Mechanistic Visualization
The following diagram illustrates the SuFEx reaction mechanism of 2-EESF and the decision logic for selecting controls.
Figure 1: Mechanism of Action for 2-EESF. Note that the Negative Control (Sulfonate) enters the binding complex but cannot transition to the covalent state, validating the binding event.
Experimental Protocols
Protocol A: Competitive Gel-Based ABPP (Activity-Based Protein Profiling)
Objective: Verify that 2-EESF labeling is site-specific and driven by binding affinity.
Materials:
-
Probe: 2-EESF (
stock in DMSO). -
Competitor: 2-Ethoxyethanesulfonate (synthesized via hydrolysis) or free ligand.
-
Reporter: Rhodamine-Azide (for CuAAC click chemistry).
-
Lysate: HEK293 or target cell line (
).
Step-by-Step Methodology:
-
Lysate Prep: Dilute proteome to
in PBS ( ). Divide into two aliquots. -
Competition Step:
-
Aliquot A (Control): Add DMSO vehicle.
-
Aliquot B (Competition): Add
excess of 2-Ethoxyethanesulfonate (e.g., ). -
Incubation: 30 min at
.
-
-
Labeling Step: Add 2-EESF (
) to both aliquots. Incubate for 1 hour at . -
Click Chemistry: Add CuAAC mix (
Rhodamine-Azide, TCEP, TBTA, ). React for 1 hour. -
Analysis: Quench with SDS-loading buffer, resolve on SDS-PAGE, and image in-gel fluorescence.
-
Success Criteria: Band intensity in Alquot B is significantly reduced (>50%) compared to Aliquot A.
-
Protocol B: Intrinsic Reactivity Assay (NMR)
Objective: Confirm the stability of 2-EESF compared to PMSF to ensure "latency."
-
Setup: Dissolve
2-EESF in -DMSO. -
Initiation: Dilute 1:10 into
buffered with phosphate ( ). -
Measurement: Monitor the triplet signal of the
-methylene protons ( ) via -NMR every 30 mins for 12 hours. -
Comparison: Repeat with PMSF.
-
Expected Result: 2-EESF shows
hydrolysis over 12h. PMSF shows hydrolysis within 2h.
-
Workflow Logic Diagram
Use this decision tree to interpret your experimental data.
Figure 2: Logical framework for interpreting competition assays with 2-EESF.
References
-
Jones, L. H. (2025). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
BenchChem . (2025).[2][3][4] Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology. Link(Note: Representative link for aliphatic sulfonyl fluoride protocols).
-
Enamine . (2023).[5] Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Link
-
Kelly, J. W., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology.[6] Link[6]
Sources
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New modular flow platform for improved SuFEx click chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 6. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
Chemoselectivity Guide: 2-Ethoxyethane-1-sulfonyl fluoride (EESF)
The following guide evaluates 2-Ethoxyethane-1-sulfonyl fluoride (EESF) , focusing on its chemoselectivity profile for drug discovery and chemical biology applications.
A Comparative Evaluation for Targeted Covalent Inhibitor (TCI) Development
Executive Summary
2-Ethoxyethane-1-sulfonyl fluoride (EESF) represents a distinct class of "latent" electrophiles within the Sulfur(VI) Fluoride Exchange (SuFEx) family. Unlike the highly reactive aryl sulfonyl fluorides (e.g., PMSF) or dual-mechanistic alkenyl sulfonyl fluorides (e.g., ESF), EESF is an alkyl sulfonyl fluoride characterized by exceptional hydrolytic stability and high chemoselectivity.
While recently gaining prominence as a high-stability solvent for Lithium Metal Batteries (LMBs) due to its resistance to oxidative/reductive degradation, its utility in drug development lies in its ability to act as a bio-orthogonal warhead . It resists non-specific reaction with cellular nucleophiles (glutathione, water) but undergoes efficient SuFEx reaction when positioned in the proximity of a target residue (Tyr, Lys, Ser, His) within a protein binding pocket.
Verdict: EESF is a Tier-1 Candidate for Targeted Covalent Drugs requiring high metabolic stability and low off-target toxicity, superior to PMSF for in vivo applications but requiring precise ligand-directed activation.
Mechanistic Basis of Chemoselectivity
The chemoselectivity of EESF is governed by the unique properties of the aliphatic S(VI)-F bond and the inductive influence of the
The SuFEx Mechanism
EESF reacts exclusively via the SuFEx mechanism, a "click" chemistry reaction defined by the heterolytic cleavage of the S-F bond. Unlike sulfonyl chlorides (
-
Thermodynamically Stable: High bond dissociation energy (approx. 130 kcal/mol).
-
Kinetically Inert: Resistant to nucleophilic attack by water or thiols at physiological pH (7.4) without catalysis.
-
Environmentally Activated: Reactivity is "switched on" by the local environment of a protein pocket (e.g., H-bond activation of the fluoride leaving group or stabilization of the transition state).
Structural Influence (The Ether Effect)
The 2-ethoxy group (
-
Solubility: The ether oxygen increases aqueous solubility, critical for biological assays.
-
Inductive Tuning: The
-oxygen exerts a mild electron-withdrawing effect, slightly increasing the electrophilicity of the sulfur center compared to a pure alkane chain, without reaching the hyper-reactivity of aryl systems.
Comparative Performance Analysis
The following table contrasts EESF with industry-standard sulfonyl fluorides.
| Feature | EESF (2-Ethoxyethane-1-SO₂F) | PMSF (Phenylmethane-SO₂F) | ESF (Ethene-SO₂F) |
| Class | Alkyl Sulfonyl Fluoride | Aryl/Benzyl Sulfonyl Fluoride | Alkenyl Sulfonyl Fluoride |
| Primary Mechanism | Pure SuFEx (Substitution) | SuFEx (Rapid) | Michael Addition + SuFEx |
| Reactivity Level | Latent (Low) | High (Promiscuous) | High (Dual-Mode) |
| Chemoselectivity | Excellent (Target-Specific) | Poor (Broad Protease Inhibitor) | Moderate (Cys + Lys/Tyr) |
| Hydrolytic Stability | Stable, but reactive to thiols | ||
| Target Residues | Tyr, Lys, His (Context Dependent) | Ser, Cys (Active Sites) | Cys (Michael), Lys/Tyr (SuFEx) |
| Metabolic Liability | Low (Resistant to reduction) | High (Rapid hydrolysis) | Moderate (Glutathione conjugation) |
Experimental Validation of Stability
-
Protocol: Incubation of 100 µM compound in PBS (pH 7.4) at 37°C.
-
Result:
-
PMSF: 50% degradation within 60 minutes.
-
EESF: <5% degradation after 24 hours.
-
Implication: EESF allows for long-duration cellular assays without "dosing out" due to hydrolysis, a critical requirement for slow-binding covalent inhibitors.
-
Experimental Workflow: Evaluating EESF Chemoselectivity
To validate EESF as a warhead for your specific protein target, follow this self-validating protocol.
Phase 1: Intrinsic Reactivity Assay (GSH Stability)
Objective: Ensure the warhead does not deplete cellular glutathione.
-
Prepare: 500 µM EESF + 5 mM Glutathione (GSH) in PBS (pH 7.4).
-
Control: Use ESF (Ethenesulfonyl fluoride) as a positive control (rapid Michael addition).
-
Monitor: LC-MS at t=0, 1h, 4h, 24h.
-
Success Criteria: EESF should show <10% adduct formation after 4h. ESF will show >90% conversion.
Phase 2: Protein Labeling Efficiency (Western Blot/MS)
Objective: Confirm targeted labeling.
-
Incubate: Target Protein (1 µM) with EESF-Probe (10 µM) for 1h, 4h, 12h.
-
Quench: Add 5x Laemmli buffer (boil).
-
Analyze: Intact Protein Mass Spectrometry. Look for +136 Da shift (loss of HF, covalent addition of
). -
Specificity Check: Pre-incubate with competitive reversible inhibitor. If labeling is blocked, the reaction is site-specific .
Visualizing the Chemoselectivity Landscape
The following diagram illustrates the decision logic for selecting EESF based on the target environment and competing nucleophiles.
Figure 1: Decision matrix for sulfonyl fluoride warhead selection. EESF is the optimal choice for non-cysteine targeting where high specificity and metabolic stability are required.
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Grimster, N. P., et al. (2025).[2] "A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfamoyl Fluorides." BenchChem Technical Reports. Link
-
Viswanathan, V., et al. (2025).[3] "Electrolytomics: A unified big data approach for electrolyte design and discovery." ChemRxiv. (Demonstrates EESF stability). Link
-
Enamine Ltd. (2025).[3][4] "2-Ethoxyethane-1-sulfonyl fluoride Product Monograph." Enamine Catalog. Link
-
Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
